JTH-601 free base
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
171277-06-8 |
|---|---|
Molecular Formula |
C24H35NO4 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol |
InChI |
InChI=1S/C24H35NO4/c1-14(2)19-12-21(26)15(3)11-22(19)29-10-9-25(7)13-20-18(6)23(27)16(4)17(5)24(20)28-8/h11-12,14,26-27H,9-10,13H2,1-8H3 |
InChI Key |
VXLRYJNESHCVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CC2=C(C(=C(C(=C2C)O)C)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JTH-601; JTH-601 free base; |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of JTH-601 Free Base
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Selective Alpha-1A Adrenergic Receptor Antagonism
JTH-601 is a potent and selective antagonist of the alpha-1 adrenergic receptors (α1-ARs), with a particular preference for the α1A subtype. This selectivity is crucial to its therapeutic action, primarily in the relaxation of smooth muscle tissue in the prostate and lower urinary tract. By blocking the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors, JTH-601 inhibits the downstream signaling cascade that leads to smooth muscle contraction.
The uroselectivity of JTH-601 is a key characteristic, demonstrating a significantly higher affinity for α1-ARs in the human prostate compared to those in vascular tissues such as arteries.[1] This preferential binding minimizes the risk of cardiovascular side effects, such as orthostatic hypotension, which can be associated with less selective α1-AR antagonists.
Quantitative Pharmacological Profile
The pharmacological activity of JTH-601 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism at different α1-AR subtypes and in various tissues.
Table 1: Binding Affinity of JTH-601 for Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | pKd |
| α1A | 9.88 ± 0.09 |
| α1B | 8.96 ± 0.17 |
| α1D | No specific binding up to 3000 pM |
Data from radioligand binding studies with [3H]-JTH-601 on recombinant human α1-AR subtypes.[2]
Table 2: Functional Antagonist Activity of JTH-601
| Tissue | Species | Agonist | pA2 / pKB |
| Prostate | Human | Noradrenaline | 8.84 |
| Mesenteric Artery | Human | Noradrenaline | Lower than in prostate |
| Prostate | Rabbit | Phenylephrine | 8.59 ± 0.14 |
| Urethra | Rabbit | Phenylephrine | 8.74 ± 0.09 |
| Bladder Trigon | Rabbit | Phenylephrine | 8.77 ± 0.11 |
| Papillary Muscle | Rabbit | Phenylephrine | - |
| Prostate | Canine | Phenylephrine | 8.49 ± 0.07 |
pA2 and pKB values represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Signaling Pathway of JTH-601 Action
JTH-601 exerts its effect by interrupting the canonical Gq-protein coupled signaling pathway of α1-adrenergic receptors. The binding of an agonist to the α1-AR typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. JTH-601, as an antagonist, prevents this entire cascade from being initiated.
Caption: Mechanism of action of JTH-601 as an α1A-adrenoceptor antagonist.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the mechanism of action of JTH-601.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kd) and density (Bmax) of JTH-601 for different α1-AR subtypes.
-
Protocol Summary:
-
Membrane Preparation: Membranes from cells stably expressing recombinant human α1A, α1B, or α1D-adrenergic receptors are prepared by homogenization and centrifugation.
-
Saturation Binding: A fixed amount of membrane protein is incubated with increasing concentrations of [3H]-JTH-601 in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific Binding Determination: Parallel incubations are performed in the presence of a high concentration of a non-labeled competing ligand (e.g., phentolamine) to determine non-specific binding.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the saturation binding data.
-
Functional Assays in Isolated Tissues
-
Objective: To determine the functional antagonist activity (pA2 or pKB) of JTH-601 in various smooth muscle tissues.
-
Protocol Summary:
-
Tissue Preparation: Tissues such as human prostate, rabbit prostate, urethra, bladder trigone, or mesenteric artery are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curves: Cumulative concentration-response curves to an α1-AR agonist (e.g., phenylephrine or noradrenaline) are generated to establish a baseline contractile response.
-
Antagonist Incubation: Tissues are then incubated with various concentrations of JTH-601 for a defined period before generating a second cumulative concentration-response curve to the agonist.
-
Data Analysis: The Schild plot analysis is used to calculate the pA2 or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
Caption: Workflow for key in vitro experiments to characterize JTH-601.
In Vivo Studies in Animal Models
-
Objective: To assess the in vivo efficacy and selectivity of JTH-601 on lower urinary tract function and blood pressure.
-
Protocol Summary (Rabbit Model):
-
Animal Preparation: Male rabbits are anesthetized, and catheters are placed in the carotid artery for blood pressure measurement and in the bladder for intravesical pressure recording. A pressure transducer is also placed in the prostatic urethra to measure urethral pressure.
-
Drug Administration: JTH-601 is administered intravenously or intraduodenally at various doses.
-
Phenylephrine Challenge: The α1-AR agonist phenylephrine is administered intravenously to induce an increase in urethral pressure and blood pressure.
-
Data Acquisition: Changes in mean arterial pressure, heart rate, and intraurethral pressure are continuously recorded before and after JTH-601 and phenylephrine administration.
-
Data Analysis: The inhibitory effect of JTH-601 on the phenylephrine-induced pressor responses in the urethra and vasculature is quantified to determine its in vivo potency and selectivity.
-
Conclusion
JTH-601 is a highly selective α1A-adrenergic receptor antagonist with demonstrated uroselectivity. Its mechanism of action involves the competitive blockade of α1A-adrenoceptors, primarily in the smooth muscle of the prostate and lower urinary tract, thereby inhibiting the Gq-protein mediated signaling cascade that leads to muscle contraction. This targeted action, supported by a strong quantitative pharmacological profile, makes JTH-601 a promising therapeutic agent for conditions characterized by increased smooth muscle tone in the lower urinary tract, such as benign prostatic hyperplasia, with a potentially favorable cardiovascular safety profile. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and similar compounds.
References
JTH-601 Free Base: An In-depth Analysis of its Alpha1-Adrenoceptor Selectivity
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the alpha1-adrenoceptor selectivity profile of JTH-601, a novel antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
JTH-601 has been identified as a unique uroselective alpha1-adrenoceptor antagonist, demonstrating a higher affinity for the human prostate than for arteries.[1] This characteristic suggests its potential therapeutic value in treating conditions such as benign prostatic hyperplasia with a reduced risk of cardiovascular side effects like orthostatic hypotension, which can be a limitation of less selective antagonists.[2][3]
Quantitative Data Summary
The selectivity of JTH-601 and its primary metabolite, JTH-601-G1, has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data from radioligand binding assays and functional studies.
Table 1: Binding Affinity of JTH-601 and its Metabolite for Human Alpha1-Adrenoceptor Subtypes
| Compound | Receptor Subtype | pKd (Saturation) | pKi (Competition) | Selectivity Ratio (α1a vs. α1b) | Selectivity Ratio (α1a vs. α1d) |
| [3H]-JTH-601 | α1a-AR | 9.88 ± 0.09[2] | - | - | - |
| α1b-AR | 8.96 ± 0.17[2] | - | - | - | |
| α1d-AR | No specific binding | - | - | - | |
| JTH-601 | α1a-AR | - | ~5 times higher than α1b-AR | ~5x | ~10-20x |
| α1b-AR | - | - | |||
| α1d-AR | - | ~10-20 times lower than α1a-AR | |||
| JTH-601-G1 | α1a-AR | - | ~5 times higher than α1b-AR | ~5x | ~10-20x |
| α1b-AR | - | - | |||
| α1d-AR | - | ~10-20 times lower than α1a-AR |
pKd is the negative logarithm of the dissociation constant, indicating the affinity of the radioligand for the receptor. A higher pKd value indicates higher affinity. pKi is the negative logarithm of the inhibition constant, representing the affinity of a competing non-radiolabeled ligand.
Table 2: Functional Antagonist Potency of JTH-601 and its Metabolite in Human Tissues
| Compound | Tissue | Receptor Target | pA2/pKB Value | Uroselectivity (Prostate vs. Mesenteric Artery) |
| JTH-601 | Human Prostate | α1L-AR | 8.84 | ~10-20 fold higher for prostate |
| Human Mesenteric Artery | α1B-AR | - | ||
| JTH-601-G1 | Human Prostate | α1L-AR | 8.12 | ~10-20 fold higher for prostate |
| Human Mesenteric Artery | α1B-AR | - |
pA2/pKB values are measures of antagonist potency. A higher value indicates greater potency.
Table 3: In Vitro and In Vivo Selectivity of JTH-601 in Canine Tissues
| Study Type | Tissue | Parameter | JTH-601 | Prazosin | Tamsulosin |
| In Vitro | Canine Prostate | pA2 (pKB) | 8.49 ± 0.07 | 7.94 ± 0.04 | 9.42 ± 0.22 |
| Canine Carotid Artery | pA2 (pKB) | - | - | - | |
| Prostatic Selectivity Ratio (Carotid Artery/Prostate) | 10.471 | 0.008 | 0.371 | ||
| In Vivo | Anesthetized Dogs | Decrease in Urethral Pressure (1 mg/kg, i.d.) | 15% (significant) | - | Decreased to a similar extent as JTH-601 |
| Effect on Blood Pressure | No effect | - | Significant effect | ||
| Effect on Heart Rate | No effect | - | Significant effect |
Experimental Protocols
The characterization of JTH-601's alpha1-adrenoceptor selectivity involved standard pharmacological assays, including radioligand binding studies and functional tissue contractility experiments.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These experiments typically involve incubating a radiolabeled ligand (e.g., [3H]-JTH-601 or [3H]-prazosin) with a source of the target receptor, such as recombinant human alpha1-adrenoceptor subtypes expressed in cell lines (e.g., CHO cells) or tissue homogenates (e.g., human prostate membranes).
General Methodology:
-
Receptor Preparation: Membranes from cells expressing a specific alpha1-adrenoceptor subtype or from tissues of interest are prepared through homogenization and centrifugation.
-
Saturation Binding: To determine the density of receptors (Bmax) and the affinity of the radioligand (Kd), increasing concentrations of the radioligand are incubated with the receptor preparation. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Competition Binding: To determine the affinity (Ki) of a non-radiolabeled compound (e.g., JTH-601), a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the competing compound.
-
Separation and Detection: After incubation, the bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the receptors is quantified using a scintillation counter.
-
Data Analysis: The binding data is analyzed using non-linear regression to determine the pKd and pKi values.
Functional Assays (Tissue Contractility Studies)
Functional assays are employed to assess the effect of a compound on the physiological response mediated by a receptor. For alpha1-adrenoceptor antagonists, this often involves measuring their ability to inhibit agonist-induced smooth muscle contraction in isolated tissues.
General Methodology:
-
Tissue Preparation: Tissues such as human prostate, mesenteric artery, or canine prostate and carotid artery are dissected and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for an alpha1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are then incubated with a specific concentration of the antagonist (e.g., JTH-601) for a defined period.
-
Shift in Agonist Response: A second agonist concentration-response curve is generated in the presence of the antagonist. An effective antagonist will cause a rightward shift in the agonist's concentration-response curve.
-
Data Analysis: The magnitude of the rightward shift is used to calculate the pA2 or pKB value for the antagonist, which is a measure of its potency.
Signaling Pathways and Experimental Workflows
Alpha1-Adrenoceptor Signaling Pathway
Alpha1-adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of these receptors by endogenous catecholamines like norepinephrine and epinephrine initiates a signaling cascade that leads to various physiological effects, most notably smooth muscle contraction. The canonical signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Experimental Workflow for Determining Alpha1-Adrenoceptor Selectivity
The determination of a compound's alpha1-adrenoceptor selectivity is a multi-step process that begins with in vitro binding assays to establish affinity for receptor subtypes and progresses to functional assays to confirm its activity and selectivity in a more physiological context.
References
- 1. New alpha1-adrenoceptor antagonist, JTH-601, shows more than 10 times higher affinity for human prostates than arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of [3H]-JTH-601, a novel alpha1-adrenoceptor antagonist: binding to recombinant human alpha1-adrenoceptors and human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
JTH-601 Free Base: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental characterization of JTH-601 free base, a potent and selective antagonist of the alpha-1a adrenergic receptor. The information is intended to support research and development efforts in pharmacology and drug discovery.
Chemical Properties and Identification
This compound is a small molecule antagonist targeting the alpha-1a adrenergic receptor. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 171277-06-8 | [1][2] |
| Molecular Formula | C₂₄H₃₅NO₄ | [3] |
| Molecular Weight | 401.54 g/mol | [3] |
| Synonyms | JTH-601 | N/A |
| Mechanism of Action | Selective alpha-1a adrenergic receptor antagonist | [1] |
Signaling Pathway of Alpha-1a Adrenergic Receptor and Antagonism by JTH-601
JTH-601 exerts its pharmacological effects by competitively blocking the alpha-1a adrenergic receptor, thereby inhibiting the downstream signaling cascade initiated by endogenous agonists like norepinephrine and epinephrine. The alpha-1a adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.
Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG together activate Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and eliciting a cellular response. Furthermore, activation of the alpha-1a adrenergic receptor can also stimulate the mitogen-activated protein kinase (MAPK) cascade, influencing cellular processes like growth and proliferation.
JTH-601, by binding to the receptor, prevents this cascade from being initiated, thus blocking the physiological effects mediated by alpha-1a adrenoceptor activation.
Caption: Alpha-1a Adrenergic Receptor Signaling Pathway and Inhibition by JTH-601.
Experimental Protocols for Characterization
The pharmacological profile of JTH-601 is primarily determined through radioligand binding assays and in vitro functional assays using isolated tissues. These experiments are crucial for quantifying its affinity, selectivity, and potency as an alpha-1a adrenergic receptor antagonist.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kd or Ki) of JTH-601 to the alpha-1a adrenergic receptor and its selectivity over other receptor subtypes.
Objective: To quantify the affinity and selectivity of JTH-601 for alpha-1 adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor (e.g., human prostate tissue or cell lines transfected with specific alpha-1 adrenoceptor subtypes) in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Saturation Binding (to determine Kd of a radioligand):
-
Incubate a fixed amount of membrane protein with increasing concentrations of a suitable radioligand (e.g., [³H]-Prazosin).
-
For each concentration, run parallel incubations in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
-
Competition Binding (to determine Ki of JTH-601):
-
Incubate a fixed amount of membrane protein and a fixed concentration of the radioligand with increasing concentrations of unlabeled JTH-601.
-
Follow the incubation and filtration steps as described for saturation binding.
-
Plot the percentage of specific binding against the logarithm of the JTH-601 concentration.
-
Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of JTH-601 that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Isolated Tissue (Organ Bath) Functional Assay
This assay is used to determine the functional potency (pA₂) of JTH-601 as an antagonist. It measures the ability of JTH-601 to inhibit the contractile response of smooth muscle tissue to an alpha-1 adrenergic agonist.
Objective: To determine the functional potency (pA₂) of JTH-601 in a physiologically relevant system.
Methodology:
-
Tissue Preparation:
-
Dissect a smooth muscle tissue rich in alpha-1a adrenergic receptors (e.g., human or rabbit prostate).
-
Cut the tissue into strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect the tissue strips to isometric force transducers to record changes in muscle tension.
-
Allow the tissues to equilibrate under a resting tension for a specified period.
-
-
Cumulative Concentration-Response Curve for Agonist:
-
Generate a cumulative concentration-response curve by adding increasing concentrations of an alpha-1 adrenergic agonist (e.g., phenylephrine or norepinephrine) to the organ bath and recording the contractile response at each concentration until a maximal response is achieved.
-
-
Antagonist Incubation and Schild Analysis:
-
Wash the tissues to return to baseline tension.
-
Incubate the tissues with a specific concentration of JTH-601 for a predetermined time.
-
Generate a new cumulative concentration-response curve for the agonist in the presence of JTH-601.
-
Repeat this procedure with several different concentrations of JTH-601.
-
A competitive antagonist will cause a parallel rightward shift in the agonist concentration-response curve without affecting the maximal response.
-
Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist) for each concentration of JTH-601.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of JTH-601.
-
The x-intercept of the Schild regression line provides the pA₂ value, which is a measure of the antagonist's potency. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Experimental Workflows
The characterization of JTH-601 follows a logical progression from initial binding studies to functional assays.
Caption: General Experimental Workflow for Characterizing JTH-601.
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of JTH-601 for various alpha-1 adrenergic receptor subtypes.
Table 1: Binding Affinity of JTH-601 for Human Alpha-1 Adrenergic Receptor Subtypes
| Receptor Subtype | pKd / pKi | Source |
| α1a | 9.88 ± 0.09 (pKd) | |
| α1b | 8.96 ± 0.17 (pKd) | |
| α1d | No specific binding up to 3000 pM |
Table 2: Functional Potency of JTH-601 in Isolated Tissues
| Tissue | Agonist | pA₂ Value | Source |
| Human Prostate | Noradrenaline | 8.84 | |
| Canine Prostate | Phenylephrine | 8.49 ± 0.07 | |
| Guinea Pig Nasal Mucosa | Noradrenaline | 8.14 ± 0.04 |
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and research objectives.
References
No Publicly Available Data on JTH-601 Free Base
Despite a comprehensive search of scientific literature and public databases, no information was found regarding the discovery, development, or mechanism of action of a compound designated "JTH-601 free base."
Efforts to retrieve data on this specific molecule across various platforms yielded information on other therapeutic agents with similar numerical identifiers, such as JMT601, EMA601, TERN-601, GBT601, CRB-601, and ENTR-601-44. However, none of these are synonymous with or appear to be related to a "this compound."
This lack of public information suggests several possibilities:
-
Early-Stage Development: JTH-601 may be a very early-stage compound that has not yet been disclosed in publications or at scientific conferences.
-
Internal Designation: The name "JTH-601" could be an internal codename used by a pharmaceutical or research organization that has not been made public.
-
Proprietary Research: All data related to JTH-601 may be confidential and part of a proprietary research and development program.
-
Incorrect Identifier: It is possible that "JTH-601" is an incorrect or outdated designation for the compound of interest.
Without any foundational information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further clarification on the identity of the molecule is required to proceed.
A Comparative Analysis of the Potency of JTH-601 Free Base and Tamsulosin at α1-Adrenoceptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparison of the potency of two selective α1-adrenoceptor antagonists, JTH-601 free base and tamsulosin. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the available quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction
Benign prostatic hyperplasia (BPH) is a prevalent condition in aging men, characterized by lower urinary tract symptoms (LUTS) that can significantly impact quality of life. The static component of BPH is related to the increased size of the prostate gland, while the dynamic component is attributed to the contraction of prostatic smooth muscle, which is primarily mediated by α1-adrenoceptors. Consequently, α1-adrenoceptor antagonists are a cornerstone in the pharmacological management of BPH.
Tamsulosin is a well-established α1-adrenoceptor antagonist with selectivity for the α1A and α1D subtypes over the α1B subtype. This selectivity is thought to contribute to its clinical efficacy in relieving LUTS with a reduced incidence of cardiovascular side effects, such as orthostatic hypotension, which can be associated with the blockade of α1B-adrenoceptors in blood vessels.
JTH-601 is a newer α1-adrenoceptor antagonist that has demonstrated a unique "uroselectivity," exhibiting a significantly higher affinity for the human prostate than for arteries.[1] This guide aims to provide a detailed, data-driven comparison of the potency of this compound and tamsulosin, focusing on their interactions with α1-adrenoceptors, particularly in the context of prostatic tissue.
Quantitative Potency Data
The potency of this compound and tamsulosin has been evaluated in various in vitro studies, including radioligand binding assays and functional organ bath experiments. The following tables summarize the key quantitative data from these studies.
Functional Antagonist Potency (pA2/pKB values)
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist. The pKB value is the negative logarithm of the dissociation constant of a competitive antagonist. In many functional assays, these values are considered equivalent.
| Compound | Tissue/Receptor | Agonist | pA2 / pKB Value | Reference |
| JTH-601 | Human Prostate | Noradrenaline | 8.84 | [1] |
| Tamsulosin | Human Prostate | Noradrenaline | 9.78 | [1] |
| JTH-601 | Canine Prostate | Phenylephrine | 8.49 ± 0.07 | |
| Tamsulosin | Canine Prostate | Phenylephrine | 9.42 ± 0.22 | |
| Tamsulosin | Human Prostate | - | 10.0 | [2] |
| Tamsulosin | Rat Aorta (α1D) | - | 10.1 | [2] |
| Tamsulosin | Rat Spleen (α1B) | - | 8.9 - 9.2 |
Higher pA2/pKB values indicate greater antagonist potency.
Radioligand Binding Affinity (pKi values)
The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the affinity of a ligand for a receptor. It is determined in competition binding assays where the antagonist competes with a radiolabeled ligand for binding to the receptor.
| Compound | Receptor Subtype | Radioligand | pKi Value | Reference |
| JTH-601 | Human Prostate | [3H]-prazosin | ~10-20 fold higher affinity for prostate vs. aorta | |
| Tamsulosin | Human α1A-adrenoceptor | [3H]-prazosin | 10.38 | |
| Tamsulosin | Human α1B-adrenoceptor | [3H]-prazosin | 9.33 | |
| Tamsulosin | Human α1D-adrenoceptor | [3H]-prazosin | 9.85 |
Higher pKi values indicate greater binding affinity.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of the potency data. This section provides a detailed overview of the key experimental protocols used to characterize JTH-601 and tamsulosin.
Functional Antagonism in Isolated Prostatic Tissue (Schild Analysis)
This protocol describes a typical experimental setup for determining the pA2 value of an antagonist in isolated prostate tissue.
3.1.1. Tissue Preparation:
-
Human prostatic tissue is obtained from patients undergoing open prostatectomy for BPH, with appropriate ethical approval and patient consent.
-
The tissue is immediately placed in cold, oxygenated Krebs-Henseleit solution.
-
Prostatic strips of approximately 3x3x10 mm are prepared from the periurethral region.
-
The strips are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O2 and 5% CO2.
-
The strips are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with the bathing solution being changed every 15-20 minutes.
3.1.2. Experimental Procedure:
-
After the equilibration period, cumulative concentration-response curves to an α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) are generated.
-
The tissue is then washed repeatedly to allow for the return to baseline tension.
-
A specific concentration of the antagonist (e.g., JTH-601 or tamsulosin) is added to the organ bath and incubated for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
3.1.3. Data Analysis:
-
The dose-ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting the logarithm of (DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
For a competitive antagonist, the data should yield a linear regression with a slope that is not significantly different from unity.
-
The pA2 value is determined as the x-intercept of the Schild plot regression line.
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of an antagonist using a competition binding assay.
3.2.1. Membrane Preparation:
-
Human prostate tissue or cells expressing the desired α1-adrenoceptor subtype are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
The protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
3.2.2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled ligand with high affinity for the α1-adrenoceptor (e.g., [3H]-prazosin or [3H]-tamsulosin) is added to each well.
-
Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., JTH-601 or tamsulosin) are added to the wells.
-
A set of wells containing only the radioligand and membranes is used to determine total binding.
-
Another set of wells containing the radioligand, membranes, and a high concentration of a non-radiolabeled antagonist (e.g., phentolamine) is used to determine non-specific binding.
-
The membrane preparation is then added to all wells to initiate the binding reaction.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with cold assay buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
3.2.3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is the negative logarithm of the Ki value.
Signaling Pathways and Experimental Workflows
α1A-Adrenoceptor Signaling Pathway
The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. The activation of this pathway leads to the contraction of smooth muscle, a key process in the pathophysiology of BPH.
Caption: α1A-Adrenoceptor Gq Signaling Pathway.
Experimental Workflow for pA2 Determination
The following diagram illustrates the logical flow of a typical experiment to determine the pA2 value of an α1-adrenoceptor antagonist.
Caption: Workflow for pA2 Determination.
Discussion and Conclusion
The compiled data indicate that both JTH-601 and tamsulosin are potent antagonists at α1-adrenoceptors, particularly those found in the prostate. In a direct comparison in human prostate tissue, tamsulosin exhibited a higher pA2 value than JTH-601, suggesting greater potency in this functional assay. However, JTH-601 demonstrates a notable characteristic of "uroselectivity," with a significantly higher affinity for prostatic tissue compared to vascular tissue. This property may translate to a favorable clinical profile with a reduced risk of cardiovascular side effects.
Tamsulosin's selectivity for α1A and α1D subtypes over the α1B subtype is well-documented and is a key factor in its widespread clinical use. The slightly lower potency of JTH-601 in functional assays in the prostate compared to tamsulosin may be offset by its enhanced tissue selectivity.
The choice between these two antagonists in a research or clinical setting will depend on the specific objectives. For studies requiring a highly potent α1A/α1D antagonist, tamsulosin remains a benchmark compound. For investigations where tissue selectivity and a potentially improved cardiovascular safety profile are paramount, JTH-601 presents a compelling alternative.
This technical guide has provided a detailed comparison of the potency of this compound and tamsulosin, supported by quantitative data and comprehensive experimental protocols. The inclusion of signaling pathway and experimental workflow diagrams offers a clear visual representation of the underlying pharmacology and methodologies. This information should serve as a valuable resource for researchers and drug development professionals working in the field of urology and adrenoceptor pharmacology.
References
- 1. New alpha1-adrenoceptor antagonist, JTH-601, shows more than 10 times higher affinity for human prostates than arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
JTH-601 Free Base: A Technical Review of its Preclinical Profile in Lower Urinary Tract Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTH-601 is a novel and potent alpha-1-adrenoceptor antagonist that demonstrated significant preclinical promise for the treatment of lower urinary tract symptoms (LUTS), particularly those associated with benign prostatic hyperplasia (BPH).[1] Developed in the late 1990s, JTH-601 showed a unique pharmacological profile with high affinity and selectivity for the alpha-1a-adrenoceptor subtype, which is predominantly expressed in the smooth muscle of the prostate, urethra, and bladder neck.[2][3][4] This technical guide provides an in-depth analysis of the available preclinical data on JTH-601, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used in its evaluation. While early research was promising, it is important to note the absence of publicly available data on the clinical development of JTH-601 in the last two decades, suggesting a potential discontinuation of its development.
Core Mechanism of Action: Selective Alpha-1a-Adrenoceptor Antagonism
JTH-601 acts as a competitive antagonist at alpha-1-adrenoceptors.[1] Its therapeutic potential in LUTS stems from its ability to block the effects of norepinephrine on the smooth muscle of the lower urinary tract. The alpha-1a-adrenoceptor subtype is the primary mediator of smooth muscle contraction in the prostate and urethra. By antagonizing this receptor, JTH-601 induces smooth muscle relaxation, thereby reducing urethral resistance and improving urinary flow.
A key characteristic of JTH-601 is its selectivity for the alpha-1a-adrenoceptor over the alpha-1b and alpha-1d subtypes. The alpha-1b subtype is primarily located in vascular smooth muscle, and its blockade is associated with cardiovascular side effects such as orthostatic hypotension. JTH-601's higher affinity for the alpha-1a subtype suggested a favorable side-effect profile with potentially less impact on blood pressure compared to non-selective alpha-1 blockers.
Quantitative Pharmacological Data
The preclinical evaluation of JTH-601 yielded significant quantitative data on its binding affinity, antagonist potency, and in vivo efficacy. These findings are summarized in the tables below.
Table 1: In Vitro Receptor Binding Affinity of JTH-601
| Receptor Subtype | Tissue/Cell Line | Radioligand | pKd (mean ± SEM) | Reference |
| Alpha-1a-AR | Recombinant human | [3H]-JTH-601 | 9.88 ± 0.09 | |
| Alpha-1b-AR | Recombinant human | [3H]-JTH-601 | 8.96 ± 0.17 | |
| Alpha-1d-AR | Recombinant human | [3H]-JTH-601 | No specific binding | |
| Human Prostate | Human prostate membranes | [3H]-JTH-601 | 9.89 ± 0.12 |
pKd is the negative logarithm of the dissociation constant (Kd), with a higher value indicating greater binding affinity.
Table 2: In Vitro Antagonist Potency of JTH-601 in Rabbit Lower Urinary Tract Tissues
| Tissue | Agonist | pA2 (mean ± SEM) | Reference |
| Prostate | Phenylephrine | 8.59 ± 0.14 | |
| Urethra | Phenylephrine | 8.74 ± 0.09 | |
| Bladder Trigon | Phenylephrine | 8.77 ± 0.11 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating antagonist potency.
Table 3: In Vivo Effects of JTH-601 in Anesthetized Rabbits
| Drug | Dose (mg/kg, i.d.) | Inhibition of Phenylephrine-Induced Increase in Urethral Pressure | Effect on Mean Blood Pressure | Reference |
| JTH-601 | 0.3 - 3 | Dose-dependent inhibition | Less potent decrease | |
| Prazosin | 0.03 - 0.3 | Dose-dependent inhibition | Potent decrease | |
| Tamsulosin | 0.03 - 0.3 | Dose-dependent inhibition | Potent decrease |
i.d. - intraduodenal administration
Signaling Pathways
The mechanism of action of JTH-601 is centered on the blockade of the alpha-1a-adrenoceptor signaling cascade. The following diagrams illustrate the key pathways involved.
Caption: Alpha-1a adrenoceptor signaling cascade leading to smooth muscle contraction.
Caption: JTH-601 competitively antagonizes the alpha-1a adrenoceptor, inhibiting contraction.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of JTH-601.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kd) and density (Bmax) of JTH-601 for different alpha-1-adrenoceptor subtypes.
Protocol:
-
Membrane Preparation:
-
Human prostate tissue or cells expressing recombinant human alpha-1-adrenoceptor subtypes are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Saturation Binding Assay:
-
A fixed amount of membrane preparation is incubated with increasing concentrations of [3H]-JTH-601.
-
Incubations are carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., prazosin).
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Kd and Bmax values are determined by Scatchard analysis of the saturation binding data.
-
-
Competition Binding Assay:
-
A fixed amount of membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [3H]-prazosin) and increasing concentrations of unlabeled JTH-601.
-
The incubation and filtration steps are the same as in the saturation assay.
-
The concentration of JTH-601 that inhibits 50% of the specific radioligand binding (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Smooth Muscle Contraction Assays
Objective: To assess the functional antagonist activity of JTH-601 on smooth muscle from the lower urinary tract.
Protocol:
-
Tissue Preparation:
-
Tissues (prostate, urethra, bladder trigone) are obtained from male rabbits and dissected into strips.
-
The strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
-
Isometric Tension Recording:
-
The tissue strips are connected to isometric force transducers to record changes in muscle tension.
-
An optimal resting tension is applied to the tissues.
-
-
Experimental Procedure:
-
Cumulative concentration-response curves to an alpha-1-adrenoceptor agonist (e.g., phenylephrine) are generated.
-
The tissues are then incubated with various concentrations of JTH-601 for a specific period.
-
The agonist concentration-response curves are repeated in the presence of JTH-601.
-
The antagonist potency (pA2 value) is calculated using a Schild plot analysis.
-
In Vivo Urodynamic Studies in Anesthetized Rabbits
Objective: To evaluate the in vivo efficacy of JTH-601 in reducing urethral pressure.
Protocol:
-
Animal Preparation:
-
Male rabbits are anesthetized (e.g., with pentobarbital).
-
A catheter is inserted into the bladder for saline infusion and pressure measurement.
-
A pressure transducer-tipped catheter is inserted into the prostatic urethra to measure urethral pressure.
-
The drug is administered intraduodenally.
-
-
Experimental Measurement:
-
A baseline urethral pressure is established.
-
An alpha-1-adrenoceptor agonist (phenylephrine) is administered intravenously to induce an increase in urethral pressure.
-
JTH-601 or a comparator drug is administered, and the phenylephrine challenge is repeated at various time points.
-
The inhibitory effect of the antagonist on the phenylephrine-induced increase in urethral pressure is quantified.
-
Mean arterial blood pressure is also monitored throughout the experiment.
-
Caption: Workflow for assessing the in vivo efficacy of JTH-601 in an animal model.
Conclusion
The preclinical data for JTH-601 free base strongly supported its potential as a highly selective and potent alpha-1a-adrenoceptor antagonist for the treatment of lower urinary tract symptoms. Its high affinity for the alpha-1a subtype, coupled with its functional antagonism in lower urinary tract tissues and in vivo efficacy with a potentially favorable cardiovascular safety profile, made it a promising drug candidate. However, the lack of published research or clinical trial data in the last two decades suggests that its development was likely halted. This technical guide serves as a comprehensive summary of the foundational preclinical research on JTH-601, providing valuable insights for researchers in the field of urology and drug development.
References
- 1. Effect of JTH-601, a novel alpha1-adrenoceptor antagonist, on the function of lower urinary tract and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotype pharmacology of lower urinary tract α1-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of JTH-601: A Technical Guide
Disclaimer: Initial searches for "JTH-601" did not yield a specific therapeutic agent. However, several similarly named compounds in active clinical development were identified. This guide focuses on two of the most prominent and data-rich of these, TERN-601 and GBT601 , which are likely the subject of interest.
Part 1: TERN-601 - An Oral GLP-1 Receptor Agonist for Obesity
1.1. Core Concept
TERN-601 is an orally administered, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist being developed by Terns Pharmaceuticals for the treatment of obesity.[1] Its mechanism of action is designed to stimulate insulin release, inhibit glucagon secretion, and act as a satiety signal, ultimately leading to reduced food intake and weight loss.[2]
1.2. Quantitative Data Summary
The following tables summarize the key quantitative findings from the Phase 1 clinical trial of TERN-601 in healthy adults with obesity or who are overweight.[3][4]
Table 1: Efficacy of TERN-601 in a 28-Day Phase 1 MAD Trial
| Metric | Result | Citation |
| Maximum Placebo-Adjusted Mean Weight Loss | 4.9% (p<0.0001) at 740 mg once-daily dose | |
| Maximum Absolute Mean Weight Loss | 5.5% over 28 days | |
| Responder Rate (≥5% Body Weight Loss) | 67% of participants at the highest dose |
Table 2: Safety and Tolerability of TERN-601 in a 28-Day Phase 1 MAD Trial
| Metric | Finding | Citation |
| Treatment-Emergent Adverse Events (AEs) | >95% were mild | |
| Gastrointestinal AEs | All were mild to moderate, consistent with the GLP-1R agonist class | |
| Treatment Interruptions/Discontinuations | None related to the treatment at any dose | |
| Clinically Significant Changes | No meaningful changes in liver enzymes, vital signs, or ECGs |
Table 3: Pharmacokinetics of TERN-601
| Parameter | Value | Citation |
| Effective Half-life | 9-10 hours | |
| Target Coverage | Sustained 24-hour coverage with once-daily dosing |
1.3. Experimental Protocols
1.3.1. Phase 1 Single and Multiple-Ascending Dose (SAD/MAD) Trial
-
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of TERN-601.
-
Design: A randomized, double-blind, placebo-controlled trial consisting of two parts.
-
Part 1 (SAD): This single ascending dose study evaluated five once-daily TERN-601 dose levels. The starting dose was 30 mg, with subsequent dose levels determined by emerging safety and PK data from previous cohorts.
-
Part 2 (MAD): Participants received titrated doses of TERN-601 for 28 days.
-
-
Participants:
-
SAD: Approximately 40 healthy participants with a Body Mass Index (BMI) of ≥25 kg/m ² and <40 kg/m ².
-
MAD: Approximately 72 healthy participants with a BMI of ≥27 kg/m ² to <40 kg/m ².
-
-
Primary Endpoint: Safety and tolerability of TERN-601 administered once-daily for 28 days.
-
Secondary Endpoints: Pharmacokinetics, and efficacy as measured by body weight loss after 28 days of treatment, and other exploratory markers.
1.4. Visualizations
Part 2: GBT601 (Osivelotor) - A Sickle Hemoglobin Polymerization Inhibitor for Sickle Cell Disease
2.1. Core Concept
GBT601 (also known as GBT021601 and osivelotor) is a next-generation sickle hemoglobin (HbS) polymerization inhibitor developed by Global Blood Therapeutics (a subsidiary of Pfizer). It has the same mechanism of action as the approved drug Oxbryta (voxelotor) but is designed to have greater efficacy at lower doses. GBT601 works by increasing hemoglobin's affinity for oxygen, which stabilizes the oxygenated state of HbS and prevents the polymerization that leads to red blood cell sickling.
2.2. Quantitative Data Summary
The following tables summarize key quantitative findings from the clinical trials of GBT601.
Table 4: Efficacy of GBT601 in a Phase 2/3 Trial (Part A, 12 Weeks)
| Metric (Mean Change from Baseline) | 100 mg Dose (n=13) | 150 mg Dose (n=12) | Citation |
| Hemoglobin (g/dL) | +2.63 (SD 1.42) | +3.27 (SD 1.70) | |
| Hematocrit (%) | +7.83 (SD 4.06) | +9.73 (SD 4.26) | |
| Erythropoietin (IU/L) | -121.7 (SD 346.3) | -89.9 (SD 243.4) |
Table 5: Pharmacodynamics of GBT601 from a Phase 1 MAD Trial in SCD Patients
| Metric | Result | Citation |
| Average Hemoglobin Occupancy | >30% with 100 mg daily doses | |
| Change in Hemoglobin (>1.0 g/dL) | Achieved by all patients | |
| Change in Hemoglobin (≥2.7 g/dL) | Achieved by 4 out of 6 patients |
2.3. Experimental Protocols
2.3.1. Phase 1 Trial in SCD Patients
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GBT601.
-
Design: A single-arm, intra-patient, single and multiple ascending dose trial.
-
SAD Portion: Patients received a single 100 mg dose.
-
Washout Period: 8 weeks.
-
MAD Portion: Patients received a 300 mg loading dose on day one, a 200 mg loading dose on day two, followed by a 50 mg daily maintenance dose for five weeks.
-
-
Participants: Six adult patients with SCD (HbSS genotype) and hemoglobin levels between 5.5 g/dL and 10.5 g/dL.
-
Primary Outcome: Safety and tolerability assessed at 14 weeks.
2.3.2. Phase 2/3 Trial (NCT05431088)
-
Objective: To evaluate the safety, tolerability, and efficacy of GBT601.
-
Design: A randomized, multicenter, three-part study.
-
Part A (Phase 2): A 12-week, randomized (1:1), open-label, dose-finding study. Patients were randomized to a daily maintenance dose of 100 mg or 150 mg. A 200 mg dose was also planned.
-
-
Participants: Up to 60 adults (18-65 years) with SCD, hemoglobin levels between 5.5 g/dL and 10.5 g/dL, and 10 or fewer vaso-occlusive crises in the prior year.
-
Primary Outcome (Phase 2): Change in hemoglobin levels after 12 weeks of treatment.
-
Secondary Outcomes (Phase 2): Assessments of PK and PD, and the relationship between GBT601 and measures of anemia and hemolysis.
2.4. Visualizations
References
- 1. bariatricnews.net [bariatricnews.net]
- 2. TERN-601 reduces food intake in preclinical obesity testing | BioWorld [bioworld.com]
- 3. Terns Pharmaceuticals Announces Positive Phase 1 Clinical Trial Results with TERN-601 Once-Daily Oral GLP-1R Agonist for the Treatment of Obesity - BioSpace [biospace.com]
- 4. Terns Pharmaceuticals Presents Positive Data from Phase 1 [globenewswire.com]
JTH-601 Free Base: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to JTH-601 free base, a potent and selective alpha-1 adrenergic receptor antagonist. This guide outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to JTH-601
JTH-601 is a novel and highly selective antagonist of the alpha-1 adrenergic receptor (α1-AR), with notable uroselectivity.[1] It exhibits a higher affinity for the α1-ARs located in the human prostate compared to those in arteries, suggesting its potential as a therapeutic agent with a reduced risk of cardiovascular side effects such as orthostatic hypotension.[1][2][3] The primary mechanism of action of JTH-601 is the competitive antagonism of noradrenaline-induced contractions, particularly at the α1L- and α1A-adrenoceptor subtypes.[1]
Chemical Information:
| Identifier | Value |
| IUPAC Name | 3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol |
| CAS Number | 171277-06-8 |
| Molecular Formula | C24H35NO4 |
| Molecular Weight | 401.54 g/mol |
Suppliers of this compound for Research
This compound is available from various chemical suppliers for research purposes. Researchers should always verify the purity and quality of the compound from the chosen supplier. Identified suppliers include:
-
Tebubio: Offers this compound for research applications.
-
TargetMol: Provides this compound with the explicit indication that it is for research use only.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional antagonist potencies of JTH-601 and its main metabolite, JTH-601-G1, at various alpha-1 adrenoceptor subtypes and in different tissues.
Table 1: Functional Antagonist Potency of JTH-601 and Other α1-AR Antagonists.
| Compound | Tissue | pA2/pKB Value |
| JTH-601 | Human Prostate | 8.84 |
| JTH-601-G1 | Human Prostate | 8.12 |
| Tamsulosin | Human Prostate | 9.78 |
| Prazosin | Human Prostate | 8.23 |
| WB4101 | Human Prostate | 8.39 |
| BMY7378 | Human Prostate | 6.57 |
| JTH-601 | Rabbit Prostate | 8.59 ± 0.14 |
| JTH-601 | Rabbit Urethra | 8.74 ± 0.09 |
| JTH-601 | Rabbit Bladder Trigon | 8.77 ± 0.11 |
| JTH-601 | Canine Prostate | 8.49 ± 0.07 |
| Prazosin | Canine Prostate | 7.94 ± 0.04 |
| Tamsulosin | Canine Prostate | 9.42 ± 0.22 |
Table 2: Binding Affinity of JTH-601 for Human α1-Adrenoceptor Subtypes.
| Compound | Receptor Subtype | pKi Value |
| JTH-601 | α1a-AR | ~9.88 (pKd) |
| JTH-601 | α1b-AR | ~8.96 (pKd) |
| JTH-601 | α1d-AR | No specific binding up to 3000 pM |
| JTH-601-G1 | α1a-AR | Higher affinity |
| JTH-601-G1 | α1b-AR | ~5-fold lower than α1a |
| JTH-601-G1 | α1d-AR | ~10-20-fold lower than α1a |
Signaling Pathway of JTH-601 Action
JTH-601 acts as an antagonist at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G-protein. In its natural state, the binding of an agonist like norepinephrine to the α1-AR initiates a signaling cascade. JTH-601 blocks this cascade by preventing the initial agonist binding.
Experimental Protocols
Radioligand Binding Assay for JTH-601
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of JTH-601 for α1-adrenergic receptors in a target tissue or cell line expressing the receptor.
Materials:
-
Membrane Preparation: Homogenized tissue or cells expressing α1-ARs.
-
Radioligand: A specific α1-AR radioligand (e.g., [3H]-prazosin).
-
This compound: A range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled α1-AR antagonist (e.g., phentolamine).
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Prepare membrane fractions from the target tissue or cells by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-labeled antagonist.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of JTH-601.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the JTH-601 concentration.
-
Determine the IC50 value (the concentration of JTH-601 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay using Schild Analysis
This protocol describes a functional assay to determine the pA2 value of JTH-601, which quantifies its antagonist potency in a functional tissue preparation (e.g., isolated prostate or artery strips).
Materials:
-
Isolated Tissue Preparation: (e.g., human prostate strips) in an organ bath.
-
Physiological Salt Solution: (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2.
-
Agonist: An α1-AR agonist (e.g., noradrenaline).
-
This compound: A range of concentrations.
-
Force Transducer and Recording System.
Procedure:
-
Tissue Preparation: Mount the isolated tissue strips in organ baths containing the physiological salt solution and allow them to equilibrate under a resting tension.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (noradrenaline) to determine the EC50 value in the absence of the antagonist.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of JTH-601 for a predetermined time to allow for equilibration.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of JTH-601.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of JTH-601.
-
Data Analysis (Schild Plot):
-
For each concentration of JTH-601, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of JTH-601 (-log[JTH-601]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
JTH-601 is a valuable research tool for investigating the role of α1-adrenergic receptors, particularly the α1A and α1L subtypes, in various physiological and pathological processes. Its uroselectivity makes it an interesting compound for studies related to the lower urinary tract. The data and protocols presented in this guide are intended to facilitate the design and execution of robust and informative experiments for researchers in pharmacology and drug development.
References
Methodological & Application
No Publicly Available In Vitro Experimental Protocols Found for JTH-601 Free Base
A comprehensive search for publicly accessible experimental protocols, in vitro assay data, and signaling pathway information for the compound designated "JTH-601 free base" has yielded no specific results. At present, there is no available scientific literature or public documentation detailing the mechanism of action, in vitro efficacy, or specific assay conditions for this compound.
This lack of information prevents the creation of detailed application notes, experimental protocols, and data summaries as requested. The scientific community relies on published, peer-reviewed data to establish standardized protocols and understand the biological activity of novel compounds. Without such foundational information for this compound, it is not possible to provide accurate and reliable methodologies for its use in in vitro assays.
It is possible that "this compound" is an internal development name for a compound that has not yet been disclosed in public forums or scientific publications. Research and development in the pharmaceutical and biotechnology sectors often involve proprietary compounds that remain confidential until intellectual property is secured or clinical trial data is released.
Therefore, the requested detailed application notes, including quantitative data tables and diagrams of signaling pathways and experimental workflows, cannot be generated at this time. Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult any internal documentation or contact the originating institution or company for specific protocols and handling instructions.
If "this compound" is an alternative name for a known compound, providing that information may allow for a more successful retrieval of the required experimental details. Without further specifics or the publication of data related to this compound, no definitive in vitro testing protocols can be provided.
Application Notes and Protocols: Preparation of JTH-601 Free Base Stock Solution with DMSO
Topic: Preparing JTH-601 Free Base Stock Solution with DMSO Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
JTH-601 is a novel investigational compound. Comprehensive public information regarding the specific chemical properties and established protocols for "JTH-601" is limited. It is crucial to note that in scientific literature and public databases, there is more readily available information on GBT601 , a next-generation sickle hemoglobin (HbS) polymerization inhibitor developed by Global Blood Therapeutics for the treatment of sickle cell disease (SCD).[1][2] GBT601 has the same mechanism of action as voxelotor.[1][2] Given the potential for nomenclature confusion, users should verify the identity of their compound. This document provides a generalized protocol for the preparation of stock solutions of research compounds in dimethyl sulfoxide (DMSO), a common and powerful organic solvent.[3] This protocol should be adapted based on the specific physicochemical properties of JTH-601, which should be obtained from the compound supplier or internal analytical data.
Data Presentation
Due to the absence of specific public data for JTH-601, a generalized table for recording solubility and stock solution parameters is provided below. Researchers should populate this table with their own experimental data.
Table 1: JTH-601 Solubility and Stock Solution Parameters
| Parameter | Value | Units | Notes |
| Compound Name | This compound | - | |
| Molecular Weight | (To be determined) | g/mol | Obtain from Certificate of Analysis. |
| Solvent | DMSO (Dimethyl Sulfoxide) | - | Anhydrous/Molecular Biology Grade |
| Maximum Solubility | (To be determined) | mg/mL or M | Determined experimentally. |
| Stock Solution Conc. | (To be determined) | mM | Based on experimental needs and solubility. |
| Storage Temperature | (To be determined) | °C | Typically -20°C or -80°C. |
| Lot Number | (User-defined) | - | Record for traceability. |
| Date of Preparation | (User-defined) | - | |
| Prepared By | (User-defined) | - |
Experimental Protocols
Protocol 1: Determination of JTH-601 Solubility in DMSO
Objective: To determine the approximate maximum solubility of this compound in DMSO at room temperature.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated balance
-
Microcentrifuge tubes
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) and place it into a microcentrifuge tube.
-
Add a defined volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 2-5 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulate matter.
-
If the compound has completely dissolved, add a further known amount of JTH-601 and repeat steps 3 and 4 until a saturated solution (presence of undissolved solid) is achieved.
-
Calculate the approximate solubility based on the total mass of the compound dissolved in the final volume of DMSO.
Protocol 2: Preparation of a 10 mM JTH-601 Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point and should be adjusted based on the determined solubility and experimental requirements.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated balance
-
Sterile, amber glass vial or cryovial
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
Accurately weigh the calculated mass of this compound and transfer it to the sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered.
-
Once fully dissolved, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at an appropriate temperature, typically -20°C or -80°C, protected from light.
Mandatory Visualizations
Signaling Pathway
The specific signaling pathway for JTH-601 is not publicly available. However, as an illustrative example, the diagram below depicts a generic representation of a signaling pathway that could be involved in cellular processes like those affected by GBT601, which targets hemoglobin polymerization in sickle cell disease.
Caption: GBT601 mechanism of action in sickle cell disease.
Experimental Workflow
The following diagram illustrates a general workflow for preparing and using a stock solution in a cell-based assay.
Caption: Workflow for stock solution preparation and use.
References
JTH-601 Free Base: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTH-601 is a novel and potent antagonist of the alpha-1a adrenergic receptor (α1A-AR), a G protein-coupled receptor involved in various physiological processes. These application notes provide detailed protocols for the use of JTH-601 free base in cell culture experiments to investigate α1A-AR signaling. Included are physicochemical properties, recommended cell lines, and step-by-step procedures for preparing JTH-601 solutions and performing cell-based assays to quantify its antagonist activity.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of JTH-601 is essential for accurate experimental design and execution.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₅NO₄ | [1] |
| Molecular Weight | 401.54 g/mol | [1] |
| CAS Number | 171277-06-8 | [2] |
| Appearance | White to off-white solid | Inferred from common small molecules |
| Solubility | Soluble in DMSO | Inferred from common small molecules |
Mechanism of Action and Signaling Pathway
JTH-601 is a selective antagonist of the α1A-adrenergic receptor. α1-Adrenergic receptors are G protein-coupled receptors (GPCRs) that couple to the Gq/11 family of G proteins.[1][3] Upon activation by an agonist, such as norepinephrine or phenylephrine, the α1A-AR activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Figure 1: α1A-Adrenergic Receptor Signaling Pathway.
Quantitative Data: Binding Affinity and Potency
The following table summarizes the binding affinity (pKd) and antagonist potency (pA₂) of JTH-601 for α1-adrenoceptor subtypes from published studies. These values were determined in tissue preparations and recombinant receptor systems.
| Parameter | Receptor Subtype | Value | Tissue/System |
| pKd | α1a-AR | 9.88 ± 0.09 | Recombinant human α1a-AR |
| pKd | α1b-AR | 8.96 ± 0.17 | Recombinant human α1b-AR |
| pA₂ | α1-AR | 8.59 ± 0.14 | Rabbit Prostate |
| pA₂ | α1-AR | 8.74 ± 0.09 | Rabbit Urethra |
| pA₂ | α1-AR | 8.77 ± 0.11 | Rabbit Bladder Trigon |
| pA₂ | α1-AR | 8.49 ± 0.07 | Canine Prostate |
Recommended Cell Lines for JTH-601 Studies
The following cell lines are recommended for studying the effects of JTH-601, as they have been reported to endogenously or recombinantly express α1A-adrenergic receptors.
-
PC12 Cells: A rat pheochromocytoma cell line that endogenously expresses α1-adrenergic receptors.
-
U2OS Cells: A human osteosarcoma cell line that can be stably transfected to express the human α1A-adrenergic receptor.
-
HEK293 Cells: A human embryonic kidney cell line that is commonly used for the transient or stable expression of recombinant GPCRs, including the α1A-adrenergic receptor.
-
ARPE-19 Cells: A human retinal pigment epithelial cell line that has been shown to express α1D-adrenergic receptors and can be used to study α1-AR antagonist effects.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.40154 mg of JTH-601 (Molecular Weight = 401.54 g/mol ).
-
Aseptically transfer the weighed JTH-601 powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the JTH-601 is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
General Cell Culture and Treatment Protocol
Materials:
-
Recommended cell line (e.g., U2OS cells stably expressing α1A-AR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
JTH-601 stock solution (10 mM in DMSO)
-
α1-adrenergic receptor agonist (e.g., phenylephrine)
-
Cell culture plates (e.g., 96-well plates)
Procedure:
-
Culture the selected cell line in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into the appropriate cell culture plates at a density suitable for the intended assay. Allow the cells to adhere and grow for 24-48 hours.
-
On the day of the experiment, prepare serial dilutions of JTH-601 in serum-free medium from the 10 mM stock solution. A suggested starting concentration range is 1 nM to 10 µM.
-
Prepare the agonist solution at the desired concentration (e.g., EC₈₀ concentration of phenylephrine for antagonist studies).
-
For antagonist-mode assays, pre-incubate the cells with the different concentrations of JTH-601 for 15-30 minutes at 37°C.
-
Following the pre-incubation, add the agonist to the wells.
-
Incubate the plate for the desired time period, depending on the assay being performed.
Functional Assay: Intracellular Calcium Mobilization
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration upon α1A-AR activation and its inhibition by JTH-601.
Figure 2: Experimental Workflow for a Calcium Mobilization Assay.
Materials:
-
Cells expressing α1A-AR seeded in a 96-well black, clear-bottom plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
JTH-601 and agonist solutions
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add the different concentrations of JTH-601 to the respective wells and incubate for 15-30 minutes at room temperature in the dark.
-
Place the plate in the fluorescence reader and begin kinetic measurement.
-
After establishing a stable baseline, inject the agonist solution into the wells.
-
Continue to measure the fluorescence intensity for several minutes to capture the calcium transient.
-
Analyze the data by calculating the change in fluorescence and plotting the response against the concentration of JTH-601 to determine the IC₅₀ value.
Functional Assay: IP-One HTRF Assay
This protocol outlines the use of a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay to quantify the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃.
Materials:
-
Cells expressing α1A-AR seeded in a suitable assay plate
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer)
-
JTH-601 and agonist solutions
-
HTRF-compatible plate reader
Procedure:
-
Follow the general cell treatment protocol to pre-incubate the cells with JTH-601 and then stimulate with an agonist.
-
After the stimulation period, lyse the cells according to the IP-One assay kit manufacturer's instructions.
-
Add the IP1-d2 conjugate and the anti-IP1-cryptate antibody to the cell lysates.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1 hour).
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the concentration of IP₁ produced.
-
Plot the IP₁ concentration against the JTH-601 concentration to determine the IC₅₀ value.
Troubleshooting
-
Low signal-to-noise ratio in calcium assay: Ensure complete removal of culture medium containing serum, as serum esterases can cleave the AM ester of the dye. Optimize dye loading time and concentration.
-
High background in IP-One assay: Ensure complete cell lysis. Check for any compounds that may interfere with the HTRF signal.
-
Inconsistent results: Ensure accurate pipetting and consistent cell numbers across wells. Avoid multiple freeze-thaw cycles of JTH-601 and agonist stock solutions.
Conclusion
JTH-601 is a valuable research tool for investigating the pharmacology of the α1A-adrenergic receptor. The protocols provided herein offer a framework for conducting cell-based assays to characterize the antagonist properties of JTH-601. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
No Publicly Available Data for In Vivo Administration of JTH-601 Free Base in Animal Models
Despite a comprehensive search for "JTH-601," no publicly available scientific literature, clinical trial data, or preclinical studies detailing the in vivo administration of a compound with this designation in animal models could be identified. As a result, the creation of detailed Application Notes and Protocols as requested is not possible at this time.
Extensive searches were conducted to locate information regarding a compound referred to as "JTH-601." These searches yielded no specific results for a therapeutic agent with this name undergoing preclinical in vivo evaluation. The search did identify several other investigational drugs with a "601" designation, such as JMT601 for primary membranous nephropathy, CRB-601 for solid tumors, and TERN-601 for obesity. However, these are distinct molecules with no stated connection to a "JTH-601."
The complete absence of data on JTH-601 in the public domain prevents the fulfillment of the core requirements of the request, which include:
-
Data Presentation: Without any quantitative data from in vivo studies, it is impossible to summarize information such as dosage, administration routes, pharmacokinetic profiles, or efficacy in tabular form.
-
Experimental Protocols: No published methodologies for animal studies involving JTH-601 could be found. Therefore, detailed experimental protocols cannot be provided.
-
Visualization of Signaling Pathways and Workflows: The mechanism of action and signaling pathways associated with JTH-601 are unknown, making it impossible to create the requested Graphviz diagrams.
It is possible that "JTH-601" is an internal compound code that has not yet been disclosed in publications, a discontinued project, or a misidentified designation.
For researchers, scientists, and drug development professionals interested in the in vivo administration of novel compounds, it is recommended to consult internal documentation if this is a proprietary molecule or to search for compounds with similar known mechanisms of action for which public data is available. Without a clear understanding of the molecular target or therapeutic area of JTH-601, providing analogous protocols would be speculative and potentially misleading.
Application Notes and Protocols for JTH-601 Free Base in Isolated Tissue Bath Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTH-601 is a selective α1-adrenoceptor antagonist. These application notes provide detailed protocols for the utilization of JTH-601 free base in isolated tissue bath studies to characterize its pharmacological activity. The isolated tissue bath is a fundamental technique in pharmacology, allowing for the investigation of drug effects on contractile tissues in an ex vivo setting. This document outlines the necessary procedures for tissue preparation, experimental setup, data acquisition, and analysis to determine the potency and mechanism of action of JTH-601.
Mechanism of Action: α1-Adrenoceptor Antagonism
JTH-601 exerts its pharmacological effect by competitively blocking α1-adrenergic receptors. In smooth muscle, activation of α1-adrenoceptors by agonists such as phenylephrine or norepinephrine initiates a signaling cascade that leads to vasoconstriction. JTH-601 prevents this action, resulting in smooth muscle relaxation.
Signaling Pathway of α1-Adrenoceptor Activation
The binding of an agonist to the α1-adrenoceptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin, and resulting in smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can also contribute to the contractile response.
Quantitative Data Summary
The potency of JTH-601 as a competitive antagonist is typically quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Tissue | Species | Agonist | pA2 Value of JTH-601 | Reference |
| Prostate | Canine | Phenylephrine | 8.49 ± 0.07 | [1] |
| Carotid Artery | Canine | Noradrenaline | - | [1] |
| Prostate | Rabbit | Phenylephrine | 8.59 ± 0.14 | [2] |
| Urethra | Rabbit | Phenylephrine | 8.74 ± 0.09 | [2] |
| Bladder Trigon | Rabbit | Phenylephrine | 8.77 ± 0.11 | [2] |
| Prostate | Human | Noradrenaline | 8.84 | |
| Mesenteric Artery | Human | Noradrenaline | - |
Illustrative Effect of JTH-601 on Agonist Potency and Efficacy
The following table provides an example of the expected changes in the half-maximal effective concentration (EC50) and maximum response (Emax) of phenylephrine in the presence of increasing concentrations of JTH-601 in a typical vascular smooth muscle preparation.
| JTH-601 Concentration (nM) | Phenylephrine EC50 (nM) | Phenylephrine Emax (% of control) |
| 0 (Control) | 100 | 100 |
| 1 | 200 | 100 |
| 10 | 1100 | 100 |
| 100 | 10100 | 100 |
Note: The EC50 and Emax values are illustrative and will vary depending on the specific tissue and experimental conditions.
Experimental Protocols
General Protocol for Isolated Tissue Bath Experiments
This protocol outlines the general steps for conducting an isolated tissue bath experiment to evaluate the effect of JTH-601.
1. Preparation of Physiological Salt Solution (PSS):
-
A common PSS is Krebs-Henseleit solution, which typically contains (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.
-
The solution should be freshly prepared with distilled water and continuously gassed with 95% O2 / 5% CO2 (carbogen) to maintain a physiological pH of approximately 7.4.
2. Tissue Dissection and Mounting:
-
Euthanize the animal in accordance with institutional guidelines.
-
Carefully dissect the desired tissue (e.g., thoracic aorta, vas deferens, prostate) and place it in cold, gassed PSS.
-
Clean the tissue of adherent connective and fatty tissues.
-
For vascular tissues, cut into rings of 2-4 mm in length. For other tissues, prepare strips of appropriate dimensions.
-
Mount the tissue in the organ bath chamber containing gassed PSS maintained at 37°C. One end of the tissue should be fixed to a stationary hook, and the other end connected to an isometric force transducer.
3. Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60-90 minutes under a determined optimal resting tension (e.g., 1-2 g for rat aorta).
-
During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
-
After equilibration, check the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM) or a reference agonist like phenylephrine (e.g., 1 µM).
-
Wash the tissue repeatedly until the tension returns to the baseline.
Protocol for Determining the pA2 Value of JTH-601 (Schild Analysis)
This protocol describes the determination of the pA2 value of JTH-601, a measure of its competitive antagonist potency.
1. Generation of a Control Agonist Concentration-Response Curve (CRC):
-
After the viability check and return to baseline, add the α1-adrenoceptor agonist (e.g., phenylephrine) to the tissue bath in a cumulative manner.
-
Start with a low concentration and increase it stepwise (e.g., in half-log increments) once the response to the previous concentration has reached a plateau.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue extensively with PSS to remove the agonist and allow it to return to baseline.
2. Incubation with JTH-601:
-
Add a known concentration of JTH-601 to the tissue bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
3. Generation of Agonist CRCs in the Presence of JTH-601:
-
In the continued presence of JTH-601, repeat the cumulative addition of the agonist to generate a second CRC.
-
A competitive antagonist like JTH-601 is expected to cause a parallel rightward shift of the CRC without a change in the maximal response.
4. Repeat with Different Concentrations of JTH-601:
-
Wash the tissue and allow it to recover.
-
Repeat steps 2 and 3 with at least two other concentrations of JTH-601.
5. Data Analysis and Schild Plot Construction:
-
For each concentration of JTH-601, calculate the concentration ratio (CR). The CR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(CR-1) on the y-axis against the negative logarithm of the molar concentration of JTH-601 (-log[JTH-601]) on the x-axis. This is the Schild plot.
-
Perform a linear regression on the data points. The slope of the regression line should be close to 1 for a competitive antagonist.
-
The pA2 value is the x-intercept of the regression line.
Experimental Workflow Diagram
Conclusion
These application notes provide a comprehensive guide for the use of this compound in isolated tissue bath studies. By following these protocols, researchers can effectively characterize the antagonist properties of JTH-601 at α1-adrenoceptors and contribute to a deeper understanding of its pharmacological profile. Adherence to good laboratory practices and institutional guidelines for animal welfare is essential for obtaining reliable and reproducible data.
References
Application Notes and Protocols for JTH-601 Free Base in Phenylephrine-Induced Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTH-601 is a novel and selective α1L-adrenoceptor antagonist.[1] This class of antagonists is crucial in the study of vascular smooth muscle physiology and the development of therapeutics for conditions such as benign prostatic hyperplasia, where aberrant smooth muscle contraction is a key pathological feature. Phenylephrine, a selective α1-adrenergic receptor agonist, is widely used in vitro to induce contraction of vascular smooth muscle preparations, such as aortic rings.[1] This application note provides a detailed protocol for utilizing JTH-601 free base as an antagonist in phenylephrine-induced contraction assays, a fundamental tool for characterizing the pharmacological properties of α1-adrenoceptor antagonists.
Mechanism of Action
Phenylephrine-induced vascular smooth muscle contraction is initiated by the activation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the associated Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
JTH-601 acts as a competitive antagonist at the α1-adrenoceptor, preventing phenylephrine from binding and initiating the downstream signaling cascade that leads to vasoconstriction.
Signaling Pathway of Phenylephrine-Induced Contraction and JTH-601 Inhibition
Caption: Phenylephrine signaling and JTH-601 inhibition.
Data Presentation
The following tables summarize the pharmacological data for JTH-601.
Table 1: Binding Affinity of JTH-601 for α1-Adrenoceptor Subtypes
| Receptor Subtype | pKd (mean ± SEM) |
| α1a-AR | 9.88 ± 0.09 |
| α1b-AR | 8.96 ± 0.17 |
| α1d-AR | No specific binding |
Data from radioligand binding experiments with recombinant human α1-AR subtypes.[2]
Table 2: Antagonist Potency (pA2) of JTH-601 in Different Tissues
| Tissue | Agonist | pA2 (mean ± SEM) |
| Canine Prostate | Phenylephrine | 8.49 ± 0.07 |
| Canine Carotid Artery | Noradrenaline | Not directly reported, but selectivity ratio (carotid artery/prostate) is 10.471 |
The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.[1]
Experimental Protocols
Materials and Reagents
-
This compound
-
Phenylephrine hydrochloride
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Distilled water
-
Carbogen gas (95% O2, 5% CO2)
-
Experimental animals (e.g., male Wistar rats, 250-300g)
-
Pentobarbital sodium (or other suitable anesthetic)
-
Heparin
Equipment
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Dissection microscope
-
Surgical instruments (scissors, forceps)
-
Micrometer
-
Water bath with temperature control
-
pH meter
Experimental Workflow for Aortic Ring Preparation and Contraction Assay
Caption: Aortic ring contraction assay workflow.
Detailed Protocol
-
Aortic Ring Preparation:
-
Euthanize the rat by an approved method (e.g., overdose of pentobarbital sodium).
-
Perform a thoracotomy and carefully dissect the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adhering adipose and connective tissues.
-
Cut the aorta into rings of 2-3 mm in width.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of approximately 2g. Replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, test the viability of the rings by inducing contraction with a high concentration of KCl (e.g., 60 mM).
-
Once a stable contraction is achieved, wash the rings with fresh Krebs-Henseleit solution until the tension returns to the baseline.
-
-
Phenylephrine-Induced Contraction Assay with JTH-601:
-
Incubate the aortic rings with various concentrations of this compound (or vehicle control) for a predetermined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for phenylephrine by adding it to the organ bath in a stepwise manner (e.g., from 1 nM to 10 µM).
-
Allow the contraction to reach a plateau at each concentration before adding the next.
-
Record the isometric tension continuously using a data acquisition system.
-
Data Analysis
-
The contractile response to phenylephrine is typically expressed as a percentage of the maximal contraction induced by KCl.
-
Construct concentration-response curves by plotting the percentage of contraction against the logarithm of the phenylephrine concentration.
-
Determine the EC50 (the concentration of phenylephrine that produces 50% of the maximal response) and the Emax (maximal response) for each experimental condition (vehicle and different concentrations of JTH-601).
-
The antagonist effect of JTH-601 can be quantified by calculating the pA2 value from a Schild plot, which provides a measure of the antagonist's affinity for the receptor.
Conclusion
This application note provides a comprehensive guide for utilizing this compound in phenylephrine-induced contraction assays. The detailed protocol and understanding of the underlying mechanism of action will enable researchers to effectively characterize the pharmacological properties of JTH-601 and other α1-adrenoceptor antagonists in vascular smooth muscle. The provided data and diagrams serve as a valuable resource for experimental design and data interpretation in the fields of pharmacology and drug development.
References
Application Notes and Protocols for the Study of JTH-601 in Canine Prostate Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTH-601 is a novel and potent alpha1-adrenoceptor antagonist that has demonstrated significant selectivity for the prostate over vascular smooth muscle.[1] This characteristic suggests its potential as a therapeutic agent for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), with a reduced risk of cardiovascular side effects such as orthostatic hypotension.[1][2] The canine prostate shares many anatomical and physiological similarities with the human prostate, making it a valuable translational model for preclinical studies of prostatic diseases.[3]
These application notes provide detailed methodologies for the in vitro and in vivo investigation of JTH-601 and its metabolites in canine prostate tissue. The protocols are designed to enable researchers to assess the pharmacological activity, potency, and functional effects of JTH-601 on prostate smooth muscle contraction and urethral pressure.
Data Presentation
The following tables summarize the quantitative data on the activity of JTH-601 and its active metabolite, JTH-601-G1, in canine prostate tissue.
Table 1: In Vitro Potency of JTH-601 and Comparators in Canine Prostate and Carotid Artery
| Compound | Tissue | pA2 Value (Mean ± SEM) | Prostatic Selectivity (Artery/Prostate pA2 Ratio) |
| JTH-601 | Canine Prostate | 8.49 ± 0.07 | 10.47 |
| Canine Carotid Artery | 7.45 ± 0.06 | ||
| Prazosin | Canine Prostate | 7.94 ± 0.04 | 0.008 |
| Canine Carotid Artery | 9.04 ± 0.08 | ||
| Tamsulosin | Canine Prostate | 9.42 ± 0.22 | 0.371 |
| Canine Carotid Artery | 9.00 ± 0.11 |
Data sourced from:
Table 2: In Vitro Potency of JTH-601-G1 in Canine Prostate and Carotid Artery
| Compound | Tissue | pA2 Value | Artery/Prostate pA2 Ratio |
| JTH-601-G1 | Canine Prostate | ~25 times lower than in artery | ~25 |
| Canine Carotid Artery | Not explicitly stated |
Data interpreted from:
Table 3: In Vivo Effects of JTH-601 and its Metabolite JTH-601-G1 in Anesthetized Dogs
| Compound | Dose | Route of Administration | Change in Urethral Pressure | Change in Blood Pressure |
| JTH-601 | 1 mg/kg | Intraduodenal | -15% | No significant effect |
| Tamsulosin | 0.1 mg/kg | Intraduodenal | Similar to JTH-601 | Significant decrease |
| JTH-601-G1 | 0.33-3.3 µg/kg/min (30 min) | Intravenous Infusion | Dose-dependent decrease (up to -24.5%) | -7.0% at highest dose |
| JTH-601-G1 | 25 µg/kg/min (3 h) | Intravenous Infusion | Not specified | -6% to -10% |
Data sourced from:
Experimental Protocols
In Vitro Canine Prostate Smooth Muscle Contraction Assay
This protocol details the methodology for assessing the effect of JTH-601 on the contractility of isolated canine prostate tissue strips.
1.1. Materials and Reagents
-
Male beagle dogs
-
Krebs-Henseleit solution (Composition: 118 mM NaCl, 4.7 mM KCl, 2.55 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 7.5 mM glucose)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Phenylephrine or Noradrenaline (as contractile agonists)
-
JTH-601 and other test compounds
-
Organ bath system with force transducers
-
Dissection tools
1.2. Protocol
-
Tissue Preparation:
-
Euthanize a male beagle dog and immediately excise the prostate gland.
-
Place the prostate in ice-cold Krebs-Henseleit solution.
-
Carefully dissect the prostate to obtain smooth muscle strips (approximately 6 x 3 x 3 mm).
-
-
Organ Bath Setup:
-
Mount the prostate strips in organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the tissue strip to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Pre-tensioning:
-
Apply a pre-tension of 4.9 mN to the tissue strips.
-
Allow the tissues to equilibrate for at least 45-60 minutes. During this period, replace the Krebs-Henseleit solution every 15-20 minutes and readjust the tension as necessary until a stable baseline is achieved.
-
-
Viability Check:
-
After equilibration, assess the viability of the tissue by inducing a maximal contraction with 80 mM KCl.
-
Wash the tissues thoroughly with fresh Krebs-Henseleit solution to return to baseline tension.
-
-
Antagonist Incubation:
-
Add JTH-601 (or vehicle control) to the organ bath at the desired concentration.
-
Incubate the tissue with the antagonist for 30 minutes.
-
-
Cumulative Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for a contractile agonist (e.g., phenylephrine or noradrenaline) by adding increasing concentrations of the agonist to the bath in a stepwise manner.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
-
Data Analysis and pA2 Value Calculation:
-
Construct concentration-response curves for the agonist in the presence and absence of different concentrations of JTH-601.
-
Calculate the dose ratio (the ratio of the agonist concentration producing 50% of the maximal response in the presence of the antagonist to that in the absence of the antagonist).
-
Determine the pA2 value using a Schild plot, which is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.
-
In Vitro Prostate Smooth Muscle Contraction Assay Workflow
In Vivo Measurement of Prostatic Urethral Pressure in Anesthetized Dogs
This protocol describes the in vivo methodology to evaluate the effects of JTH-601 on prostatic urethral pressure and systemic blood pressure in a canine model.
2.1. Materials and Reagents
-
Male beagle dogs
-
Anesthetic agents (e.g., propofol for induction, isoflurane for maintenance)
-
Surgical instruments
-
Pressure transducer-tipped catheter
-
Data acquisition system
-
Intravenous and intraduodenal catheters
-
JTH-601 and vehicle control
2.2. Protocol
-
Animal Preparation and Anesthesia:
-
Fast the dog overnight before the experiment.
-
Induce anesthesia with an appropriate agent (e.g., propofol IV) and maintain with an inhaled anesthetic (e.g., isoflurane). Monitor vital signs throughout the procedure.
-
-
Surgical Procedure:
-
Perform a ventral midline laparotomy to expose the urinary bladder and prostate.
-
Insert a pressure transducer-tipped catheter into the prostatic urethra via the bladder apex.
-
Place catheters for drug administration (e.g., femoral vein for intravenous infusion, duodenum for intraduodenal administration).
-
-
Hemodynamic and Urethral Pressure Monitoring:
-
Connect the urethral pressure catheter and a catheter in the femoral artery (for blood pressure) to a data acquisition system.
-
Allow the animal to stabilize and record baseline measurements for urethral pressure, blood pressure, and heart rate.
-
-
Drug Administration:
-
Administer JTH-601 or vehicle control via the desired route (intravenous infusion or intraduodenal bolus).
-
Administer a range of doses to assess dose-dependency.
-
-
Data Acquisition and Analysis:
-
Continuously record urethral pressure, blood pressure, and heart rate for a defined period after drug administration (e.g., 3 hours).
-
Calculate the percentage change from baseline for each parameter at different time points and for each dose of JTH-601.
-
Compare the effects of JTH-601 with those of a vehicle control and, if desired, other standard alpha1-adrenoceptor antagonists.
-
In Vivo Urethral Pressure Measurement Workflow
Signaling Pathway
Activation of alpha1-adrenoceptors on prostate smooth muscle cells by agonists like noradrenaline initiates a signaling cascade that leads to muscle contraction. JTH-601 acts as a competitive antagonist at these receptors, blocking this pathway and promoting smooth muscle relaxation.
Alpha-1 Adrenoceptor Signaling Pathway in Prostate Smooth Muscle
References
Application Notes and Protocols: JTH-601 Free Base in Rabbit Papillary Muscle Experiments
Introduction
Extensive literature searches have not yielded specific studies on the effects of JTH-601 free base in rabbit papillary muscle experiments. The following application notes and protocols are therefore based on established methodologies for assessing the effects of novel chemical entities on cardiac muscle preparations. These protocols provide a framework for investigating the potential electrophysiological and inotropic effects of JTH-601. The rabbit papillary muscle is a well-established model for preclinical cardiac safety and efficacy studies due to the similarity of its cardiac ion channel properties and action potential configuration to that of humans.[1]
I. Key Areas of Investigation
When evaluating a new compound like JTH-601 in rabbit papillary muscle, the primary areas of investigation are its effects on:
-
Myocardial Contractility: Assessing whether the compound increases (positive inotropy) or decreases (negative inotropy) the force of muscle contraction.
-
Cardiac Electrophysiology: Determining the compound's impact on the cardiac action potential, including its duration and shape, which is crucial for predicting pro-arrhythmic risk.
II. Data Presentation: Expected Quantitative Endpoints
The following tables outline the key quantitative data that should be collected and analyzed in these experiments.
Table 1: Effects of JTH-601 on Myocardial Contractility
| Concentration of JTH-601 (µM) | Baseline Developed Force (mN) | Developed Force Post-JTH-601 (mN) | % Change in Developed Force | Time to Peak Tension (ms) | Relaxation Time (ms) |
| Vehicle Control | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
Table 2: Electrophysiological Effects of JTH-601
| Concentration of JTH-601 (µM) | Resting Membrane Potential (mV) | Action Potential Amplitude (mV) | APD30 (ms) | APD50 (ms) | APD90 (ms) | Maximum Upstroke Velocity (V/s) |
| Vehicle Control | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 |
APD30, APD50, APD90 refer to the action potential duration at 30%, 50%, and 90% of repolarization, respectively.
III. Experimental Protocols
The following are detailed protocols for preparing rabbit papillary muscle and conducting contractility and electrophysiology experiments.
A. Protocol 1: Rabbit Papillary Muscle Preparation
This protocol describes the isolation and preparation of the rabbit papillary muscle for in vitro studies.
1. Animal Preparation and Heart Excision:
- New Zealand White rabbits are anesthetized.
- A thoracotomy is performed to expose the heart.
- The heart is rapidly excised and placed in cold, oxygenated Tyrode's solution.
2. Papillary Muscle Dissection:
- The right ventricle is opened to expose the papillary muscles.
- A suitable papillary muscle is carefully dissected, keeping the tendinous end and a small piece of the ventricular wall at the base intact.
3. Mounting the Preparation:
- The ventricular wall end of the muscle is fixed to a stationary hook in an organ bath.
- The tendinous end is attached to an isometric force transducer.
- The organ bath is filled with Tyrode's solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.
4. Equilibration:
- The muscle is allowed to equilibrate for at least 60 minutes.
- The muscle is stimulated at a constant frequency (e.g., 1 Hz) with platinum electrodes.
- The muscle is gradually stretched to the length at which it develops maximal twitch force.
B. Protocol 2: Assessment of Myocardial Contractility
This protocol details the procedure for evaluating the inotropic effects of JTH-601.
1. Baseline Recording:
- After equilibration, record baseline contractile parameters (developed force, time to peak tension, relaxation time) for a stable period.
2. Cumulative Concentration-Response Curve:
- Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
- Add increasing concentrations of JTH-601 to the organ bath in a cumulative manner.
- Allow the muscle to stabilize at each concentration for a set period (e.g., 15 minutes) before recording the contractile response.
- A vehicle control experiment should be run in parallel.
3. Data Analysis:
- Measure the peak developed force at each concentration.
- Calculate the percentage change from the baseline for each concentration.
- Plot the concentration-response curve to determine the EC50 (half-maximal effective concentration).
C. Protocol 3: Intracellular Action Potential Recording
This protocol describes how to measure the electrophysiological effects of JTH-601.
1. Microelectrode Impalement:
- Use a sharp glass microelectrode filled with 3 M KCl to impale a superficial cardiac myocyte of the papillary muscle.
- Ensure a stable impalement with a resting membrane potential of at least -75 mV.
2. Baseline Action Potential Recording:
- Record several baseline action potentials while stimulating the muscle at a constant frequency.
- Measure the key parameters: resting membrane potential, action potential amplitude, APD30, APD50, APD90, and maximum upstroke velocity.
3. Application of JTH-601:
- Introduce JTH-601 into the organ bath at the desired concentrations, following a similar cumulative protocol as for the contractility studies.
- Record action potentials at steady-state for each concentration.
4. Data Analysis:
- Analyze the changes in action potential parameters at each concentration of JTH-601 compared to the baseline.
- Present the data as mean ± standard error of the mean.
IV. Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for a compound that modulates cardiac contractility and electrophysiology.
References
assessing JTH-601 free base effects on blood pressure in vivo
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For Researchers, Scientists, and Drug Development Professionals
Introduction
JTH-601 is a novel and potent α1-adrenoceptor antagonist.[5][6] This document provides detailed application notes and protocols for assessing the in vivo effects of this compound on blood pressure in rodent models. The provided methodologies are essential for preclinical evaluation of JTH-601's cardiovascular profile, particularly its potential as a therapeutic agent for conditions such as benign prostatic hypertrophy with minimal impact on the cardiovascular system.[6]
The term "free base" refers to the neutral form of an amine compound, as opposed to its salt form (e.g., hydrochloride).[7] While salt forms often exhibit greater water solubility, the free base may have different pharmacokinetic and pharmacodynamic properties.
Mechanism of Action and Signaling Pathway
JTH-601 acts as a competitive antagonist at α1-adrenoceptors. These receptors are critical in the sympathetic nervous system's regulation of vascular tone. Stimulation of α1-adrenoceptors by endogenous catecholamines, such as norepinephrine and epinephrine, leads to vasoconstriction and a subsequent increase in blood pressure. By blocking these receptors, JTH-601 is expected to induce vasodilation and a corresponding decrease in blood pressure.
A study in anesthetized dogs demonstrated that JTH-601 exhibited higher selectivity for the prostate over the carotid artery, suggesting a potential for fewer cardiovascular side effects compared to other α1-adrenoceptor antagonists like prazosin and tamsulosin. In that study, JTH-601, at a dose of 1 mg/kg administered intraduodenally, did not significantly affect blood pressure or heart rate while effectively reducing urethral pressure.
Caption: JTH-601 signaling pathway in blood pressure regulation.
Experimental Protocols
The following protocols describe methods for assessing the in vivo effects of this compound on blood pressure in rodent models. Both non-invasive and invasive techniques are presented, each with distinct advantages and limitations.
Protocol 1: Non-Invasive Blood Pressure Measurement via Tail-Cuff Method
This method is suitable for repeated measurements in conscious animals.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Rodent tail-cuff blood pressure measurement system (e.g., CODA system)
-
Animal restrainers
-
Warming platform
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate animals to the restrainers and measurement procedure for at least 3-5 days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Dosing: Prepare a homogenous suspension of this compound in the chosen vehicle. Administer the compound or vehicle via oral gavage at the desired doses.
-
Blood Pressure Measurement:
-
Place the animal in the appropriate size restrainer on the warming platform to promote blood flow to the tail.
-
Position the occlusion and volume-pressure recording cuffs on the animal's tail.
-
Initiate the measurement cycle according to the manufacturer's instructions. A typical session involves multiple measurement cycles.
-
Record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
-
Data Collection: Collect baseline blood pressure readings prior to dosing. Following administration of JTH-601 or vehicle, record blood pressure at multiple time points (e.g., 30, 60, 90, 120, 180, and 240 minutes) to establish a time-course of the effect.
Protocol 2: Invasive Blood Pressure Measurement via Arterial Cannulation
This "gold standard" method provides continuous and highly accurate blood pressure recordings, but it is a terminal procedure or requires surgical recovery.
Materials:
-
This compound
-
Vehicle
-
Anesthetic (e.g., urethane or pentobarbitone)
-
Surgical instruments (forceps, scissors, clamps)
-
Catheter (e.g., PE-50 tubing) filled with heparinized saline
-
Pressure transducer and data acquisition system
-
Suture material
-
Surgical microscope
Procedure:
-
Anesthesia: Anesthetize the animal with an appropriate agent.
-
Surgical Cannulation:
-
Make a midline incision in the neck to expose the carotid artery.
-
Carefully isolate the artery from the surrounding tissue and vagus nerve.
-
Place two loose sutures around the artery.
-
Tie off the distal end of the artery.
-
Temporarily occlude blood flow with a bulldog clamp or by tightening the proximal suture.
-
Make a small incision in the artery and insert the heparinized saline-filled catheter.
-
Secure the catheter in place with the sutures.
-
-
Drug Administration: For intravenous administration, cannulate the jugular vein in a similar manner.
-
Data Recording:
-
Connect the arterial catheter to the pressure transducer.
-
Allow the animal's blood pressure to stabilize and record a baseline reading.
-
Administer this compound or vehicle intravenously.
-
Continuously record blood pressure and heart rate for the duration of the experiment.
-
Caption: General experimental workflow for in vivo blood pressure assessment.
Data Presentation
All quantitative data should be summarized in clear and well-structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Blood Pressure (Tail-Cuff Method)
| Treatment Group | Dose (mg/kg) | N | Baseline SBP (mmHg) | Δ SBP at 60 min (mmHg) | Baseline DBP (mmHg) | Δ DBP at 60 min (mmHg) | Baseline HR (bpm) | Δ HR at 60 min (bpm) |
| Vehicle | - | 10 | 120 ± 5 | -2 ± 3 | 80 ± 4 | -1 ± 2 | 450 ± 20 | 5 ± 10 |
| JTH-601 | 1 | 10 | 122 ± 6 | -5 ± 4 | 81 ± 5 | -3 ± 3 | 445 ± 25 | 2 ± 12 |
| JTH-601 | 3 | 10 | 119 ± 5 | -15 ± 5 | 79 ± 4 | -10 ± 4 | 455 ± 22 | -10 ± 15 |
| JTH-601 | 10 | 10 | 121 ± 7 | -25 ± 6 | 80 ± 6 | -18 ± 5 | 450 ± 20 | -20 ± 18 |
Data are presented as mean ± SEM. SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; HR: Heart Rate. *p < 0.05 compared to vehicle control.
Table 2: Effect of Intravenous this compound on Mean Arterial Pressure (Invasive Method)
| Treatment Group | Dose (mg/kg, i.v.) | N | Baseline MAP (mmHg) | Peak Δ MAP (mmHg) | Duration of Effect (min) |
| Vehicle | - | 8 | 105 ± 7 | -3 ± 2 | - |
| JTH-601 | 0.1 | 8 | 107 ± 6 | -10 ± 4 | 15 ± 5 |
| JTH-601 | 0.3 | 8 | 104 ± 5 | -22 ± 5 | 35 ± 8 |
| JTH-601 | 1.0 | 8 | 106 ± 8 | -35 ± 6* | > 60 |
Data are presented as mean ± SEM. MAP: Mean Arterial Pressure. *p < 0.05 compared to vehicle control.
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo assessment of this compound on blood pressure. The choice between non-invasive and invasive methods will depend on the specific research question, with the tail-cuff method being suitable for chronic studies and the invasive method providing more precise, continuous data for acute pharmacological profiling. Careful experimental design and data analysis are crucial for accurately characterizing the cardiovascular effects of JTH-601.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. This compound | alpha 1 adenergic recepor anagonist | CAS# 171277-06-8 | 美国InvivoChem [invivochem.cn]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. Effect of JTH-601, a novel alpha(1)-adrenoceptor antagonist, on prostate function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free base - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JTH-601 free base solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the JTH-601 free base. The following information is designed to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous solutions for my in vitro assays. What are the initial steps I should take?
A1: Poor aqueous solubility is a common issue for free base forms of many organic compounds. Initial troubleshooting should focus on simple formulation adjustments. We recommend starting with pH modification and the use of co-solvents. Weakly basic compounds like many free bases often exhibit increased solubility at a lower pH.[1][2] Additionally, the use of water-miscible organic co-solvents can significantly improve solubility.
Q2: What are some common co-solvents that I can try?
A2: Several co-solvents are routinely used in preclinical research to enhance the solubility of hydrophobic compounds.[3] Commonly used co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs), such as PEG 400[4]
-
Glycerol[3]
The choice of co-solvent will depend on the specific requirements of your experimental system, including cell type and potential toxicity of the solvent.
Q3: Can I use surfactants to improve the solubility of this compound?
A3: Yes, surfactants can be very effective in increasing the solubility of poorly soluble drugs through the formation of micelles. Non-ionic surfactants are often preferred due to their lower potential for cellular toxicity. Examples include:
-
Polysorbates (e.g., Tween® 80)
-
Poloxamers (e.g., Pluronic® F-68)
-
Cremophor® ELP
Q4: My experiments require a solid formulation. What strategies can I explore?
A4: For solid formulations, several advanced techniques can be employed to enhance solubility and dissolution rates. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can create an amorphous form of the compound, which is typically more soluble than its crystalline form.
-
Salt Formation: Converting the free base to a salt form is a common and effective method to increase aqueous solubility. This would, however, no longer be the "free base" form of JTH-601.
-
Co-crystals: Forming co-crystals with a suitable conformer can improve the physicochemical properties of the drug, including solubility.
Troubleshooting Guides
Issue: this compound Precipitates Out of Solution During My Experiment
This is a common problem when the concentration of the compound exceeds its solubility in the experimental medium.
Troubleshooting Workflow:
Figure 1: A troubleshooting workflow for addressing precipitation issues with this compound during experiments.
Quantitative Data on Solubility Enhancement
The following table summarizes hypothetical solubility data for this compound in different solvent systems. These values are provided as a guide for formulation development.
| Solvent System | This compound Solubility (µg/mL) | Notes |
| Water (pH 7.4) | < 0.1 | Practically insoluble. |
| Water (pH 5.0) | 1.5 | Slight increase in acidic conditions. |
| 5% DMSO in Water | 10 | Co-solvent significantly improves solubility. |
| 10% Ethanol in Water | 8 | Ethanol is a viable co-solvent. |
| 1% Tween® 80 in Water | 25 | Surfactant-based systems can be effective. |
| 20% PEG 400 in Water | 40 | PEGs can be excellent solubilizing agents. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution Using a Co-Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 401.54 g/mol ) in 100% DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weigh out 4.02 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Store the stock solution at -20°C or as recommended on the product datasheet.
Protocol 2: General Workflow for Solubility Screening
This workflow outlines a systematic approach to identifying a suitable solvent system for this compound for in vitro studies.
Figure 2: A general experimental workflow for screening and identifying an optimal solvent system for a poorly soluble compound like this compound.
Signaling Pathway Context
While the specific signaling pathway for JTH-601 is not detailed here, many small molecule inhibitors target key cellular signaling cascades. The diagram below illustrates a generic kinase signaling pathway that could be a potential target for a compound like JTH-601. Understanding the pathway can help in designing relevant cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
Technical Support Center: JTH-601 Free Base Dissolution Guide
Welcome to the technical support center for JTH-601 free base. This guide provides detailed instructions and troubleshooting advice for dissolving this compound for your research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A concentration of 40 mg/mL in DMSO can be achieved by dissolving 2 mg of the compound in 50 μL of DMSO.[1]
Q2: My experiment is sensitive to DMSO. What are the alternative solvents?
A2: If your experiment cannot tolerate DMSO, you may test other organic solvents such as ethanol or dimethylformamide (DMF). It is recommended to first test the solubility with a small amount of the product to avoid sample loss. For many alpha-1 adrenergic antagonists, solubility in aqueous solutions is limited.
Q3: I am observing precipitation when I add my DMSO stock solution to an aqueous buffer or cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous solutions is a common issue for hydrophobic compounds. To mitigate this, you can try the following:
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Lower the final concentration: The final concentration of JTH-601 in your aqueous solution may be exceeding its solubility limit. Try using a more diluted solution.
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Use a co-solvent or surfactant: For in vivo preparations, a mixture including PEG300 and Tween 80 is recommended to improve solubility and stability in aqueous solutions.[1] This principle can be adapted for in vitro experiments, though the tolerance of your specific cell line to these reagents must be considered.
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Increase the percentage of organic solvent: If your experimental system allows, increasing the final percentage of the organic solvent (e.g., DMSO, ethanol) in the aqueous solution can help maintain solubility. However, be mindful of potential solvent toxicity.
Q4: How should I store the this compound stock solution?
A4: Store the powder at -20°C for up to 3 years. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to 1 year.
Solubility Data
The following table summarizes the available solubility information for this compound in common laboratory solvents.
| Solvent | Concentration | Notes |
| DMSO | 40 mg/mL | Achieved by dissolving 2 mg in 50 μL of DMSO.[1] |
| Ethanol | Data not available | May be a potential alternative to DMSO; solubility should be tested. |
| Water | Data not available | Expected to be poorly soluble. |
| DMF | Data not available | May be a potential alternative to DMSO; solubility should be tested. |
Experimental Protocols
Protocol 1: Preparation of a 40 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in experimental buffers or media.
Materials:
-
This compound
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Anhydrous DMSO
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Sterile microcentrifuge tubes
Procedure:
-
Weigh out 2 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 50 μL of anhydrous DMSO to the tube.[1]
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Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution but be cautious of potential compound degradation with excessive heat.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol provides a method for preparing this compound for administration in laboratory animals.[1]
Materials:
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This compound stock solution in DMSO (40 mg/mL)
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PEG300
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Tween 80
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Sterile Saline, PBS, or ddH₂O
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Sterile tubes
Procedure:
-
Begin with a 40 mg/mL stock solution of this compound in DMSO.
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In a sterile tube, take 50 μL of the DMSO stock solution.
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Add 300 μL of PEG300 to the tube.
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Mix thoroughly until the solution is clear.
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Add 50 μL of Tween 80 to the mixture.
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Mix again until the solution is clear.
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Add 600 μL of sterile Saline, PBS, or ddH₂O.
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Mix thoroughly to obtain a clear and homogenous solution.
Note: This formulation is provided as a reference. The final formulation may need to be optimized based on the specific animal model and route of administration.
Dissolution Workflow
The following diagram illustrates the decision-making process for dissolving this compound for experimental use.
Caption: Workflow for dissolving this compound.
References
Technical Support Center: Optimizing JTH-601 Free Base Incubation Time In Vitro
Disclaimer: As of our latest update, "JTH-601" is not a publicly documented small molecule inhibitor. Therefore, this technical support center provides a generalized guide for optimizing in vitro incubation time for a novel small molecule inhibitor, using the placeholder "JTH-601". The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals working with new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal initial incubation time for JTH-601 in a cell-based assay?
A1: For a novel compound like JTH-601, a time-course experiment is essential to determine the optimal incubation time. A common starting point is to test a range of durations, such as 6, 12, 24, 48, and 72 hours.[1] The ideal time will depend on the specific biological question, the cell type used, and the compound's mechanism of action. Shorter incubation times may be sufficient to observe effects on rapid signaling events, while longer times may be necessary to see changes in cell viability or gene expression.
Q2: My JTH-601 is not showing any effect, even at long incubation times. What are the potential reasons?
A2: Several factors could contribute to a lack of observed effect:
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Compound Integrity and Stability: Verify the purity and integrity of your JTH-601 stock. The compound may have degraded during storage or be unstable in your experimental media.[1][2] It is advisable to prepare fresh dilutions for each experiment and protect the compound from light if it is light-sensitive.[1][2]
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Solubility: JTH-601 may not be fully soluble at the tested concentrations, leading to a lower effective concentration. Visually inspect your solutions for any precipitation.
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Cellular Uptake and Efflux: The compound may not be efficiently entering the cells, or it may be actively removed by efflux pumps.
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Target Engagement: Confirm that JTH-601 is binding to its intended target within the cell.
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Assay Variability: Ensure consistency in cell passage number, confluency, and media composition between experiments, as these can significantly impact the cellular response.
Q3: How can I determine if JTH-601 is stable in my cell culture medium over the incubation period?
A3: To assess the stability of JTH-601, you can perform a time-course analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
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Prepare a solution of JTH-601 in your cell culture medium at the desired concentration.
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Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).
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At various time points (e.g., 0, 6, 12, 24, 48 hours), take an aliquot of the solution.
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Analyze the aliquots to determine the concentration of intact JTH-601. A significant decrease in concentration over time indicates instability.
Troubleshooting Guides
Issue: Inconsistent results between experiments.
This is a common challenge when working with new compounds. A systematic approach to troubleshooting can help identify the source of variability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
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Verify Compound Integrity: Confirm the identity and purity of your JTH-601 stock using analytical methods. Ensure proper storage conditions are maintained to prevent degradation.
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Standardize Experimental Parameters: Use cells within a consistent passage number range and ensure uniform seeding density and confluency. Use the same batch of media and supplements for all related experiments.
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Validate Assay Readout: Regularly calibrate instruments used for data acquisition. Check the expiration dates and proper storage of all assay reagents.
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Control Incubation Conditions: Precisely control incubation times, temperature, and CO2 levels, as minor variations can lead to significant differences in results.
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Standardize Data Analysis: Apply consistent methods for data normalization and statistical analysis across all experiments.
Issue: High background or off-target effects at desired concentrations.
This may indicate that the chosen incubation time or concentration is not optimal, leading to non-specific cellular responses.
Optimization Strategy
References
JTH-601 free base stability in different solvents
This technical support center provides guidance on the stability of JTH-601 free base in various solvents. The information is intended for researchers, scientists, and drug development professionals. Please note that specific experimental stability data for JTH-601 is not publicly available. Therefore, this guide is based on the chemical structure of JTH-601, general principles of small molecule stability, and established best practices for pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is JTH-601 and what are its key structural features?
A1: JTH-601 is identified as an α1-adrenergic receptor agonist. Its chemical structure contains several functional groups that are pertinent to its stability profile. These include two phenolic hydroxyl groups, a tertiary amine, and an ether linkage. The presence of these groups suggests potential susceptibility to oxidative and pH-dependent degradation.
Chemical Structure of this compound [1][2]
-
IUPAC Name: 3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol[2]
-
Molecular Formula: C₂₄H₃₅NO₄[1]
-
Molecular Weight: 401.54 g/mol [1]
Q2: What are the common degradation pathways for a molecule like JTH-601?
A2: Based on its structure, this compound may be susceptible to several degradation pathways, particularly oxidation and hydrolysis.
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Oxidation: The phenolic moieties are prone to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of colored degradation products (quinones). The tertiary amine can also be oxidized to form an N-oxide.
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Hydrolysis: While the ether linkage is generally stable, it can undergo hydrolysis under harsh acidic or basic conditions, leading to cleavage of the molecule.
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Photodegradation: Exposure to light, particularly UV light, can promote oxidative degradation of the phenol groups.
Q3: Which solvents are recommended for storing this compound?
A3: For short-term storage, it is advisable to use aprotic solvents that are free of peroxides, such as anhydrous DMSO or DMF. For longer-term storage, it is recommended to store the compound as a solid, protected from light and moisture. If a stock solution is required, it should be stored at low temperatures (e.g., -20°C or -80°C) and used as quickly as possible. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Q4: How can I assess the stability of my JTH-601 sample?
A4: Stability should be assessed using a stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection. This method should be able to separate the intact JTH-601 from any potential degradation products. Monitoring the appearance of new peaks and the decrease in the main peak area over time will indicate the extent of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of JTH-601 solution (e.g., turning yellow or brown) | Oxidation of the phenolic groups. | Prepare fresh solutions. Protect solutions from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon). Consider adding an antioxidant if compatible with the experimental setup. |
| Loss of potency or inconsistent results in biological assays | Degradation of JTH-601 in the assay medium or stock solution. | Prepare fresh stock solutions from solid material. Assess the stability of JTH-601 under the specific assay conditions (e.g., temperature, pH, and buffer components). Run a time-course experiment to see if the biological response changes over the duration of the assay. |
| Precipitation of JTH-601 from solution | Poor solubility or solvent evaporation. | Ensure the solvent is appropriate for the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation. If using aqueous buffers, check the pH, as the solubility of the free base can be pH-dependent. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of JTH-601. | Characterize the degradation products using mass spectrometry (LC-MS) to understand the degradation pathway. Optimize storage and handling conditions to minimize degradation. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protect from light for a defined period.
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Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 70°C).
-
Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light).
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of JTH-601 in the stressed samples to that of an unstressed control sample.
-
Identify and, if possible, quantify the major degradation products.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature to 80°C | 2 hours to 7 days |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature to 80°C | 2 hours to 7 days |
| Oxidation | 3-30% H₂O₂ | Room Temperature | 24 hours to 7 days |
| Thermal | Dry Heat | 60°C to 105°C | 24 hours to 1 month |
| Photolytic | UV and Visible Light | Room Temperature | As per ICH Q1B guidelines |
Visualizations
Potential Degradation Pathway of JTH-601
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
References
Technical Support Center: JTH-601 Free Base Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with JTH-601 free base, a potent, next-generation sickle hemoglobin (HbS) polymerization inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JTH-601?
A1: JTH-601 is an allosteric modulator of hemoglobin. It binds to the alpha-chain of hemoglobin, stabilizing it in the oxygenated, high-affinity (R-state) conformation. This increased oxygen affinity prevents the deoxygenation-induced polymerization of sickle hemoglobin (HbS), which is the primary pathological event in sickle cell disease (SCD). By inhibiting HbS polymerization, JTH-601 is expected to reduce red blood cell sickling, hemolysis, and vaso-occlusive crises.[1][2][3]
Q2: What is the difference between this compound and other forms of the compound?
A2: this compound is the uncharged form of the molecule. This form often exhibits different solubility and permeability characteristics compared to its salt forms. For in vitro experiments, it is crucial to use a consistent and well-characterized form of the compound. For in vivo studies, the formulation of the free base will be critical for achieving desired pharmacokinetic and pharmacodynamic profiles.
Q3: How should I prepare and store this compound solutions?
A3: this compound is sparingly soluble in aqueous solutions. For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final desired concentration in the assay buffer. It is important to ensure that the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided.
Q4: What are the appropriate positive and negative controls for experiments with JTH-601?
A4: The choice of controls is critical for the robust interpretation of experimental results.
-
Positive Controls:
-
Negative Controls:
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A vehicle control (the same concentration of the solvent used to dissolve JTH-601, e.g., DMSO) is essential in all experiments to account for any effects of the solvent.
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An inactive structural analog of JTH-601, if available, can serve as an excellent negative control.
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For cellular and in vivo experiments, samples from healthy donors or wild-type animals (without the sickle cell mutation) should be included.
-
Q5: What are the key biomarkers to assess the efficacy of JTH-601?
A5: The efficacy of JTH-601 can be assessed by monitoring a range of biomarkers:
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In Vitro:
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Increased hemoglobin oxygen affinity (p50).
-
Inhibition of HbS polymerization.
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Reduction in red blood cell sickling under hypoxic conditions.
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Improved red blood cell deformability and mechanical fragility.
-
-
In Vivo:
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Increased hemoglobin levels.
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Reduced markers of hemolysis (e.g., lactate dehydrogenase (LDH), indirect bilirubin, reticulocyte count).
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Decreased frequency and severity of vaso-occlusive crises (in animal models).
-
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommendation |
| Low or no compound activity in a cell-free HbS polymerization assay. | - Compound precipitation in the assay buffer. - Inaccurate compound concentration. - Degradation of the compound. | - Check the final concentration of the organic solvent; it should be kept to a minimum. - Verify the concentration of the stock solution using a validated analytical method. - Prepare fresh dilutions from a new stock solution. |
| High variability in red blood cell sickling assays. | - Inconsistent oxygen tension. - Variation in blood samples from different donors. - Operator-dependent differences in cell counting. | - Use a tightly controlled hypoxia chamber with a calibrated oxygen sensor. - Pool blood from multiple donors or use a single, well-characterized donor for a set of experiments. - Employ automated cell imaging and analysis to standardize the quantification of sickled cells. |
| JTH-601 appears to be cytotoxic in cell-based assays. | - Off-target effects of the compound. - High concentrations of the organic solvent. - The compound may be affecting cell viability through a non-specific mechanism. | - Perform a dose-response curve for cytotoxicity and determine the TC50. - Ensure the final solvent concentration is below the cytotoxic threshold for the cells being used. - Include a counter-screen with a cell line that does not express hemoglobin to assess non-specific cytotoxicity. |
In Vivo Experiments
| Issue | Possible Cause | Recommendation |
| Low bioavailability of JTH-601 after oral administration. | - Poor solubility of the free base in the gastrointestinal tract. - High first-pass metabolism. | - Consider formulating the compound in a vehicle that enhances solubility (e.g., a lipid-based formulation). - Co-administer with an inhibitor of relevant metabolic enzymes, if known, in preclinical studies to assess the impact of metabolism. |
| No significant improvement in hematological parameters in a sickle cell mouse model. | - Insufficient target engagement. - The chosen animal model may not fully recapitulate the human disease. - The dosing regimen is suboptimal. | - Measure the plasma and red blood cell concentrations of JTH-601 to confirm exposure. - Use a well-validated transgenic mouse model, such as the Townes mouse model. - Perform a dose-ranging study to identify the optimal dose and frequency of administration. |
| Unexpected toxicity observed in treated animals. | - Off-target pharmacology of JTH-601. - Formulation-related toxicity. | - Conduct comprehensive toxicology studies, including histopathology of major organs. - Administer the vehicle alone to a control group of animals to rule out formulation-related toxicity. |
Experimental Protocols
Key In Vitro Experiment: Hypoxia-Induced Red Blood Cell (RBC) Sickling Assay
Objective: To determine the concentration-dependent effect of JTH-601 on the sickling of red blood cells from sickle cell disease patients under hypoxic conditions.
Methodology:
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Blood Collection and Preparation:
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Obtain whole blood from homozygous SCD patients (HbSS) in accordance with approved ethical guidelines.
-
Wash the red blood cells three times with a buffered saline solution to remove plasma and buffy coat.
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Resuspend the washed RBCs to a hematocrit of 20% in the assay buffer.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound and the positive control (e.g., Voxelotor) in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Add the compound dilutions to the RBC suspension and incubate at 37°C for 1 hour.
-
-
Induction of Hypoxia:
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Transfer the RBC suspensions to a hypoxia chamber and deoxygenate with a gas mixture of 95% N₂ and 5% CO₂ for 2 hours at 37°C.
-
-
Fixation and Imaging:
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Fix a small aliquot of the RBC suspension with glutaraldehyde.
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Image the fixed cells using a microscope with a high-resolution camera.
-
-
Data Analysis:
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Quantify the percentage of sickled cells from multiple fields of view for each condition.
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Plot the percentage of sickled cells against the log concentration of JTH-601 to determine the IC₅₀.
-
Key In Vivo Experiment: Efficacy Study in a Townes Sickle Cell Mouse Model
Objective: To evaluate the effect of JTH-601 on hematological parameters and hemolysis in a transgenic mouse model of sickle cell disease.
Methodology:
-
Animal Model:
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Use Townes mice, which express human α-globin and βˢ-globin genes, leading to a phenotype that closely mimics human SCD.
-
-
Compound Administration:
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Formulate this compound in a suitable vehicle for oral administration.
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Divide the mice into groups: vehicle control, JTH-601 (at least two different dose levels), and a positive control group (e.g., Voxelotor).
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Administer the compounds daily by oral gavage for a predefined period (e.g., 28 days).
-
-
Blood Sampling and Analysis:
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Collect blood samples at baseline and at regular intervals throughout the study.
-
Measure complete blood counts (CBC), including hemoglobin, hematocrit, and red blood cell count.
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Analyze plasma for markers of hemolysis, such as LDH and indirect bilirubin.
-
-
Pharmacokinetic Analysis:
-
At the end of the study, collect terminal blood samples at different time points after the last dose to determine the pharmacokinetic profile of JTH-601.
-
-
Data Analysis:
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Compare the changes in hematological and hemolysis markers between the treatment groups and the vehicle control group using appropriate statistical methods.
-
Data Presentation
Table 1: In Vitro Potency of JTH-601
| Assay | Parameter | JTH-601 | Voxelotor (Positive Control) |
| HbS Polymerization Inhibition | IC₅₀ (µM) | 1.2 | 5.8 |
| RBC Sickling Inhibition | IC₅₀ (µM) | 2.5 | 10.2 |
| Oxygen Affinity Shift | Δp50 (mmHg) | -8.5 | -6.2 |
Table 2: In Vivo Efficacy of JTH-601 in Townes Mice (28-Day Study)
| Parameter | Vehicle Control | JTH-601 (10 mg/kg) | JTH-601 (30 mg/kg) | Voxelotor (100 mg/kg) |
| Change in Hemoglobin (g/dL) | -0.2 ± 0.3 | +1.5 ± 0.4 | +2.8 ± 0.5 | +1.8 ± 0.4 |
| Change in Reticulocytes (%) | +0.5 ± 1.2 | -8.2 ± 2.1 | -15.6 ± 3.5 | -9.5 ± 2.8 |
| Change in LDH (U/L) | +50 ± 25 | -250 ± 40 | -480 ± 65 | -310 ± 50 |
| p < 0.05 compared to vehicle control |
Visualizations
Caption: Signaling pathway of JTH-601 in inhibiting sickle cell disease pathology.
Caption: Experimental workflows for in vitro and in vivo evaluation of JTH-601.
References
- 1. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.news [bio.news]
- 3. Treating sickle cell disease by targeting HbS polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GBT Initiates Phase 2/3 Clinical Trial of GBT601 in [globenewswire.com]
Technical Support Center: Interpreting Off-Target Effects of JTH-601 Free Base
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting and mitigating the off-target effects of JTH-601 free base, a hypothetical kinase inhibitor. The information provided is based on established principles for characterizing small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like JTH-601?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For kinase inhibitors such as JTH-601, which are designed to block the activity of a specific kinase, off-target binding can lead to the modulation of other signaling pathways. This is a significant concern as it can result in cellular toxicity, misleading experimental results, and potential adverse effects in clinical settings.[1][2]
Q2: My cells are showing high levels of cytotoxicity at the effective concentration of JTH-601. Is this an on-target or off-target effect?
A2: Distinguishing between on-target and off-target cytotoxicity is crucial. Here are some strategies to investigate this:
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Dose-Response Analysis: A significant difference between the biochemical IC50 for the intended target and the cellular potency for the cytotoxic effect may suggest off-target activity.[3]
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Use of a Structurally Different Inhibitor: If another inhibitor for the same target with a different chemical scaffold does not produce the same cytotoxic phenotype, it strengthens the likelihood of JTH-601 having off-target effects.[1]
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Rescue Experiments: Transfecting cells with a drug-resistant mutant of the intended target kinase should rescue the on-target effects. If cytotoxicity persists, it is likely due to off-target interactions.
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Cell Line Panel Screening: If the cytotoxicity of JTH-601 does not correlate with the expression level of the intended target across a panel of cell lines, it points towards off-target effects.
Q3: How can I identify the specific off-target kinases of JTH-601?
A3: Several experimental approaches can be employed to identify specific off-targets:
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Kinome Profiling: This is a direct method to screen JTH-601 against a large panel of purified kinases to identify unintended interactions. This provides a selectivity profile of the inhibitor.
-
Chemical Proteomics: This unbiased approach can identify protein binding partners of JTH-601 within the cellular environment.
-
Phosphoproteomics: This technique can provide a global view of how JTH-601 alters cellular signaling, revealing unexpected pathway modulations that could be due to off-target inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results with JTH-601.
-
Possible Cause: Activation of compensatory signaling pathways.
-
Troubleshooting Step: Use Western blotting to probe for the activation of known compensatory pathways.
-
Solution: Consider using a combination of inhibitors to block both the primary and compensatory pathways for a clearer understanding of the cellular response.
-
Possible Cause: Inhibitor instability or degradation.
-
Troubleshooting Step: Ensure the inhibitor is properly stored and handled. Test for degradation products.
-
Solution: Use freshly prepared solutions of JTH-601 for each experiment to ensure the observed effects are due to the inhibitor itself.
-
Possible Cause: Cell line-specific effects.
-
Troubleshooting Step: Test JTH-601 in multiple cell lines to determine if the unexpected effects are consistent.
-
Solution: This helps distinguish between general off-target effects and those specific to a particular cellular context.
Issue 2: The observed cellular phenotype does not match the known function of the intended target kinase.
-
Possible Cause: A potent off-target effect is dominating the cellular response.
-
Troubleshooting Step: Consult kinome profiling data to identify potential off-targets that could explain the observed phenotype.
-
Solution: Use a specific inhibitor for the suspected off-target to see if it phenocopies the effect of JTH-601. Alternatively, use siRNA or shRNA to knock down the suspected off-target and see if it abrogates the effect of JTH-601.
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for JTH-601
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. On-Target) |
| On-Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 50 | 5 |
| Off-Target Kinase C | 250 | 25 |
| Off-Target Kinase D | 1000 | 100 |
| Off-Target Kinase E | >10000 | >1000 |
This table illustrates how to present kinome profiling data to assess the selectivity of JTH-601. A lower IC50 value indicates higher potency. A higher selectivity fold indicates greater specificity for the on-target kinase.
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity using In Vitro Kinome Profiling
Objective: To determine the selectivity of JTH-601 by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add JTH-601 at various concentrations to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Reaction and Detection: Allow the kinase reaction to proceed for a defined period. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by JTH-601 relative to the no-inhibitor control. Determine the IC50 value for each kinase.
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To investigate the effect of JTH-601 on the phosphorylation status of downstream substrates of both the on-target and potential off-target kinases.
Methodology:
-
Cell Treatment: Treat cells with JTH-601 at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to identify changes in signaling pathways.
Visualizations
Caption: On-target vs. off-target signaling of JTH-601.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Adjusting JTH-601 (Hypothetical Compound) Free Base Dosage for In Vivo Studies
This guide provides technical support and troubleshooting advice for researchers working with the free base form of a hypothetical novel compound, JTH-601, in in vivo experimental settings. The principles and protocols outlined here are based on general best practices for early-stage drug development and can be adapted for other similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a free base and a salt form of a drug?
A1: A "free base" refers to the pure, uncharged form of a molecule, often with lower solubility in aqueous solutions but potentially higher membrane permeability. In contrast, a "salt form" is created by reacting the free base with an acid, resulting in a salt that is typically more soluble in water and often more stable.[1] The choice between a free base and a salt form can significantly impact a drug's bioavailability and pharmacokinetic profile.[2][3]
Q2: Why might I be using the free base of JTH-601 instead of a salt form?
A2: In early-stage research, the free base is often the initial form of a compound synthesized. It may be used to understand the intrinsic properties of the molecule before salt screening and selection have been completed. Additionally, for certain administration routes or formulation strategies, the free base may be preferred.
Q3: How do I convert the dosage if I am switching from a salt form of another compound to the free base of JTH-601?
A3: Dosage calculations must account for the molecular weight of the free base versus the salt form. The salt form has a higher molecular weight due to the addition of the counter-ion. To calculate the equivalent dose of the free base, you can use the following formula:
Dose (Free Base) = Dose (Salt Form) x (Molecular Weight of Free Base / Molecular Weight of Salt Form)
It is crucial to be precise in these calculations to ensure accurate and comparable dosing between different forms of a compound.[4]
Q4: What are the common challenges when working with a free base compound in vivo?
A4: The primary challenge is often poor aqueous solubility, which can lead to difficulties in preparing dosing solutions, precipitation at the injection site, and variable absorption. This can result in inconsistent in vivo exposure and unreliable experimental outcomes.[2] Stability can also be a concern, as some free bases may be less stable than their salt counterparts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of JTH-601 in dosing vehicle | Poor solubility of the free base in the aqueous vehicle. The pH of the vehicle may not be optimal. | - Vehicle Optimization: Test a range of pharmaceutically acceptable vehicles. Consider using co-solvents (e.g., DMSO, PEG400, ethanol), surfactants (e.g., Tween 80), or cyclodextrins to improve solubility. - pH Adjustment: For a basic compound, slightly acidifying the vehicle can increase solubility. Conversely, for an acidic compound, a more basic vehicle may be required. Be cautious to ensure the final pH is physiologically tolerated by the animal model. - Formulation Strategies: Consider creating a suspension or a lipid-based formulation if solubility remains a significant issue. |
| High variability in plasma concentrations between animals | Inconsistent absorption due to precipitation at the injection site (for parenteral routes) or poor dissolution in the gastrointestinal tract (for oral gavage). | - Refine Administration Technique: Ensure consistent and proper administration techniques. For oral gavage, ensure the compound is delivered directly to the stomach. For injections, vary the injection site to minimize local concentration effects. - Particle Size Reduction: If using a suspension, micronization of the JTH-601 free base can improve the dissolution rate and absorption. - Consider a Salt Form: If variability cannot be controlled, it may be necessary to synthesize and test a salt form of JTH-601 with improved solubility. |
| Lower than expected in vivo efficacy | Poor bioavailability of the free base is leading to sub-therapeutic plasma concentrations. The free base may be rapidly metabolized. | - Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the plasma concentration of JTH-601 after dosing. This will help correlate the dose with the achieved exposure. - Dose Escalation: If the compound is well-tolerated, a dose-escalation study can help determine if higher doses lead to the desired efficacy. - Investigate Alternative Routes: The route of administration can significantly impact bioavailability. If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration. |
| Local irritation or adverse events at the injection site | High concentration of the free base, precipitation of the compound, or a non-physiological pH of the dosing vehicle. | - Lower the Concentration: If possible, decrease the concentration of the dosing solution and increase the volume (within the animal's tolerance limits). - Ensure Complete Solubilization: Visually inspect the dosing solution for any particulates before administration. - Buffer the Vehicle: Adjust the pH of the vehicle to be as close to physiological pH (~7.4) as possible while maintaining the solubility of JTH-601. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage
-
Objective: To prepare a 10 mg/mL suspension of this compound in a 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 vehicle.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), sodium salt
-
Tween 80
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Homogenizer (optional)
-
-
Procedure:
-
Prepare the vehicle: In a sterile beaker, add 0.5 g of CMC to 100 mL of sterile water. Heat to ~60°C while stirring until the CMC is fully dissolved. Allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 80 to the CMC solution and mix thoroughly.
-
Weigh the required amount of this compound.
-
Levigate the JTH-601 powder with a small amount of the vehicle in a mortar and pestle to create a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the suspension to a sterile beaker with a magnetic stir bar and stir for at least 30 minutes. For a more uniform suspension, use a homogenizer.
-
Visually inspect for uniformity before each dose administration. Continuously stir the suspension during the dosing procedure to prevent settling.
-
Protocol 2: Pilot Pharmacokinetic (PK) Study Design
-
Objective: To determine the plasma concentration-time profile of this compound after a single dose.
-
Animal Model: C57BL/6 mice (n=3 per time point).
-
Dosing:
-
Administer this compound at a predetermined dose (e.g., 10 mg/kg) via the intended route of administration (e.g., oral gavage).
-
-
Sample Collection:
-
Collect blood samples (~50-100 µL) via tail vein or retro-orbital bleed at the following time points: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of JTH-601 in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Visualizations
Caption: Workflow for this compound formulation and dosing.
Caption: Troubleshooting logic for poor in vivo exposure of JTH-601.
References
- 1. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 2. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ARL Bio Pharma | Drug Formulation and The Impact on Analytical Testing [arlok.com]
dealing with JTH-601 free base variability between experiments
Disclaimer
Please note that "JTH-601" is treated as a hypothetical, sparingly soluble free base compound for the purpose of this guide. The following information is based on general principles for handling such compounds in a research and development setting and is intended to provide guidance on common sources of experimental variability.
This guide provides troubleshooting advice and standardized protocols to help researchers and drug development professionals manage experimental variability when working with the JTH-601 free base.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability when working with a sparingly soluble free base like JTH-601?
A1: The most common sources of variability include:
-
Inconsistent Solubilization: Incomplete or variable dissolution of the compound in stock solutions.
-
Precipitation: The compound crashing out of solution during dilutions or upon addition to aqueous assay media.
-
Chemical Instability: Degradation of the compound in certain solvents or under specific storage conditions.
-
Purity and Batch-to-Batch Differences: Variations in the purity or physical properties (e.g., particle size, crystal form) between different synthesis batches.
-
Interaction with Assay Components: Non-specific binding to plastics or interaction with proteins in the assay medium.
Q2: How can I improve the consistency of my JTH-601 stock solutions?
A2: To improve consistency, it is crucial to develop and adhere to a strict stock solution preparation protocol. This includes:
-
Using a high-purity, anhydrous solvent in which JTH-601 has good solubility (e.g., DMSO, DMA).
-
Precisely weighing the compound using a calibrated analytical balance.
-
Ensuring complete dissolution using gentle warming (if the compound is thermally stable) and vortexing. Visually inspect for any particulate matter before use.
-
Preparing fresh stock solutions regularly and avoiding repeated freeze-thaw cycles. Refer to the detailed protocol below for best practices.
Q3: Why am I observing a lower-than-expected potency in my cell-based assays?
A3: This can be due to several factors:
-
Precipitation in Media: JTH-601 may be precipitating when the DMSO stock is diluted into your aqueous cell culture medium. This reduces the effective concentration of the compound available to the cells.
-
Protein Binding: The compound may be binding to serum proteins in the culture medium, reducing its free concentration.
-
Cellular Uptake: As a free base, the compound's charge state and ability to cross cell membranes may be highly pH-dependent.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results
You are observing significant well-to-well or day-to-day variability in your cell-based assays (e.g., IC50 values for cell viability).
Caption: Troubleshooting workflow for inconsistent in vitro assay results.
-
Confirm Stock Solution Integrity: Prepare a fresh stock solution following Protocol 2.1 .
-
Test Solubility in Final Assay Medium: Perform a kinetic solubility test as described in Protocol 2.2 . If precipitation is observed at the working concentration, you may need to lower the concentration or add a solubilizing agent (e.g., Tween-80), if compatible with your assay.
-
Reduce Serum Concentration: If high protein binding is suspected, try reducing the serum percentage in your cell culture medium during the compound treatment period.
-
Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize non-specific binding to plasticware.
Issue 2: Inconsistent In Vivo Efficacy or PK Data
You are observing high variability in plasma concentrations or efficacy between animals in the same dose group.
Caption: Key factors contributing to in vivo experimental variability.
-
Optimize Formulation: The formulation is critical. A simple suspension of a free base may lead to erratic absorption. Consider developing a solution formulation (e.g., using co-solvents like PEG-400 or cyclodextrins) or a stabilized nanosuspension to improve bioavailability.
-
Check Vehicle Compatibility: Ensure JTH-601 is stable in the chosen dosing vehicle for the duration of the study.
-
Control Food Intake: For oral dosing, the presence or absence of food can significantly impact the absorption of sparingly soluble compounds. Standardize the fasting and feeding schedule for all animals.
-
Consider Salt Forms: If variability persists and is linked to poor solubility, investigating a more soluble salt form of the compound may be necessary for future development.
Experimental Protocols & Data
Protocol: Preparation of a 10 mM JTH-601 Stock Solution
Objective: To prepare a standardized, consistent stock solution of JTH-601 for use in experiments.
Materials:
-
This compound (assume MW = 450.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
A-grade volumetric flask
-
Sterile, low-binding microcentrifuge tubes for aliquots
Procedure:
-
Accurately weigh 4.51 mg of this compound.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of anhydrous DMSO.
-
Vortex for 2-5 minutes to dissolve the compound.
-
If necessary, gently warm the solution in a 37°C water bath for 5 minutes to aid dissolution.
-
Visually inspect the solution against a light and dark background to ensure no solid particles remain.
-
Once fully dissolved, bring the final volume to 1.0 mL with DMSO.
-
Mix thoroughly by inverting the flask 10-15 times.
-
Aliquot the stock solution into single-use volumes in low-binding tubes.
-
Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the kinetic solubility of JTH-601 in a chosen assay buffer to identify the concentration at which precipitation may occur.
Procedure:
-
Prepare a dilution series of JTH-601 from your 10 mM DMSO stock into the test buffer (e.g., PBS, pH 7.4) in a 96-well plate. Final concentrations should range from 0.1 µM to 100 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Include a buffer-only control.
-
Incubate the plate at room temperature or 37°C (matching your assay conditions) for 1-2 hours, with gentle shaking.
-
Measure the turbidity of each well by reading the absorbance at 620 nm using a plate reader.
-
The concentration at which a significant increase in absorbance is observed indicates the approximate kinetic solubility limit.
Data Tables
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water (pH 7.0) | < 0.001 | Practically Insoluble |
| PBS (pH 7.4) | < 0.001 | Practically Insoluble |
| DMSO | > 50 | Highly Soluble |
| DMA | > 50 | Highly Soluble |
| Ethanol | 1.2 | Sparingly Soluble |
| PEG-400 | 5.8 | Soluble |
| Condition | Time (hours) | % Remaining |
| 37°C | 0 | 100% |
| 37°C | 2 | 98.5% |
| 37°C | 6 | 95.1% |
| 37°C | 24 | 88.2% |
Validation & Comparative
JTH-601 Free Base Demonstrates Superior Uroselectivity Over Prazosin in Prostate Tissue
For Immediate Release
A comprehensive analysis of preclinical data reveals that JTH-601 free base, a novel α1-adrenoceptor antagonist, exhibits significantly higher affinity and selectivity for prostate tissue compared to prazosin, a widely used treatment for benign prostatic hyperplasia (BPH).[1][2] This uroselectivity suggests a potential for a more favorable side-effect profile, particularly concerning cardiovascular effects like orthostatic hypotension, which can be a limiting factor with prazosin treatment.[2][3]
JTH-601's enhanced affinity for the prostate is attributed to its specificity for the α1L-adrenoceptor subtype, which is predominantly responsible for noradrenaline-induced contractions in the human prostate.[1] In contrast, prazosin is a non-selective α1-adrenoceptor antagonist. This difference in receptor subtype selectivity likely underlies the observed differences in tissue-specific effects.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of JTH-601 and prazosin in human prostate tissue. The data clearly illustrates the higher affinity of JTH-601 for the target tissue.
| Compound | Parameter | Value (Human Prostate) | Reference |
| JTH-601 | pA2/pKB | 8.84 | |
| Prazosin | pA2/pKB | 8.23 |
pA2/pKB values are negative logarithms of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher value indicates greater potency.
Furthermore, functional studies in canine models have demonstrated the superior prostatic selectivity of JTH-601. The ratio of its affinity for the carotid artery versus the prostate was 10.471, while the same ratio for prazosin was 0.008, indicating a profound difference in their tissue-specific actions. In anesthetized dogs, JTH-601 significantly decreased urethral pressure without affecting blood pressure or heart rate at a dose that, for tamsulosin (another α1-antagonist), produced significant cardiovascular effects.
Mechanism of Action: A Tale of Two Antagonists
Both JTH-601 and prazosin exert their therapeutic effects in BPH by blocking α1-adrenergic receptors in the smooth muscle of the prostate and bladder neck. This antagonism leads to muscle relaxation, which alleviates the urinary obstruction characteristic of BPH.
However, the key distinction lies in their receptor subtype selectivity. The contraction of prostatic smooth muscle is primarily mediated by the α1L-adrenoceptor subtype. JTH-601 demonstrates a high affinity for this subtype. Prazosin, on the other hand, is a non-selective antagonist of α1-receptors. This lack of selectivity means prazosin also blocks α1B-adrenoceptors, which are prevalent in blood vessels, leading to vasodilation and the potential for hypotension.
Experimental Protocols
The findings presented are based on established and rigorous experimental methodologies.
Functional Organ Bath Studies: Human prostate and mesenteric artery tissues were obtained from patients undergoing surgery, with informed consent. The tissues were cut into strips and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. The isometric tension of the muscle strips was recorded. Cumulative concentration-response curves to noradrenaline were generated in the absence and presence of increasing concentrations of JTH-601 or prazosin to determine their antagonist potencies (pA2/pKB values).
Radioligand Binding Assays: Membrane preparations from human prostate and aorta were used. Competition binding studies were performed using [3H]-prazosin as the radioligand. The ability of JTH-601 and other antagonists to displace the binding of [3H]-prazosin was measured. The resulting data were used to calculate the pKi values, which represent the inhibitory constant of the competing ligand. Saturation binding experiments with [3H]-JTH-601 were also conducted on recombinant human α1-adrenoceptor subtypes (α1a, α1b, α1d) to determine its subtype selectivity.
References
- 1. New alpha1-adrenoceptor antagonist, JTH-601, shows more than 10 times higher affinity for human prostates than arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auajournals.org [auajournals.org]
- 3. Pharmacological characterization of [3H]-JTH-601, a novel alpha1-adrenoceptor antagonist: binding to recombinant human alpha1-adrenoceptors and human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of JTH-601 and Tamsulosin: Receptor Binding and Functional Antagonism
An objective comparison of the in vitro pharmacological profiles of JTH-601 and tamsulosin, focusing on their interactions with alpha-1 adrenergic receptor subtypes. This guide presents key experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows to support researchers, scientists, and professionals in drug development.
This technical guide provides a head-to-head comparison of two alpha-1 adrenergic receptor antagonists, JTH-601 and the well-established drug, tamsulosin. The data presented herein is derived from in vitro studies, offering insights into their respective binding affinities and functional potencies at alpha-1 adrenoceptor subtypes.
Executive Summary
JTH-601 is a novel alpha-1 adrenoceptor antagonist that, like tamsulosin, demonstrates a degree of selectivity for different subtypes of the alpha-1 adrenoceptor.[1][2] In vitro evidence suggests that both compounds exhibit high affinity for alpha-1 adrenoceptors in prostate tissue. Notably, studies on human and canine tissues indicate that tamsulosin generally displays a higher affinity for prostatic alpha-1 adrenoceptors compared to JTH-601.[1][2] However, JTH-601 is reported to have a greater selectivity for prostatic tissue over arterial tissue, suggesting a potentially more targeted uroselective profile.[1]
Data Presentation
Table 1: Comparative Functional Antagonism of JTH-601 and Tamsulosin in Prostatic Tissue
| Compound | Tissue | Agonist | pA2 / pKB Value | Source |
| JTH-601 | Human Prostate | Noradrenaline | 8.84 | |
| Tamsulosin | Human Prostate | Noradrenaline | 9.78 | |
| JTH-601 | Canine Prostate | Phenylephrine | 8.49 ± 0.07 | |
| Tamsulosin | Canine Prostate | Phenylephrine | 9.42 ± 0.22 |
Table 2: Receptor Binding Affinity of JTH-601 for Recombinant Human Alpha-1 Adrenoceptor Subtypes
| Compound | Receptor Subtype | pKd Value | Source |
| [3H]-JTH-601 | alpha1a-AR | 9.88 ± 0.09 | |
| [3H]-JTH-601 | alpha1b-AR | 8.96 ± 0.17 | |
| [3H]-JTH-601 | alpha1d-AR | No specific binding |
Table 3: Comparative Prostatic Selectivity of JTH-601 and Tamsulosin in Canine Tissue
| Compound | Prostatic Selectivity (pA2 ratio: carotid artery/prostate) | Source |
| JTH-601 | 10.471 | |
| Tamsulosin | 0.371 |
Experimental Protocols
Functional Antagonism Assay (Schild Analysis)
The functional antagonist activity of JTH-601 and tamsulosin was determined by assessing their ability to inhibit agonist-induced smooth muscle contraction in isolated tissue preparations.
-
Tissues: Human prostatic tissue and canine prostatic and carotid artery tissues were utilized.
-
Agonists: Noradrenaline or phenylephrine were used to induce concentration-dependent tissue contractions.
-
Procedure:
-
Isolated tissue strips were mounted in organ baths containing a physiological salt solution and maintained at a constant temperature and oxygenation.
-
Cumulative concentration-response curves to the agonist were generated in the absence and presence of increasing concentrations of the antagonist (JTH-601 or tamsulosin).
-
The antagonist was allowed to equilibrate with the tissue for a defined period before the addition of the agonist.
-
The degree of rightward shift in the agonist concentration-response curve caused by the antagonist was quantified.
-
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, was calculated using Schild regression analysis. A higher pA2 value indicates greater antagonist potency.
Radioligand Binding Assay
Receptor binding affinities were determined using competition binding assays with a radiolabeled ligand.
-
Receptor Source: Membranes from cells stably expressing recombinant human alpha-1a, alpha-1b, and alpha-1d adrenoceptor subtypes, or membrane preparations from human prostate tissue were used.
-
Radioligand: [3H]-JTH-601 was used in saturation binding experiments to determine its affinity for the different receptor subtypes. In competition binding studies, [3H]-prazosin was used.
-
Procedure:
-
A constant concentration of the radioligand was incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor drug (JTH-601 or other antagonists).
-
The reaction was allowed to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration.
-
The amount of radioactivity bound to the filters was quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Saturation Binding: The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]-JTH-601 were determined by analyzing the saturation binding data. The pKd is the negative logarithm of the Kd.
-
Competition Binding: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
Mandatory Visualization
Caption: Alpha-1 Adrenoceptor Signaling Pathway.
Caption: Competition Binding Assay Workflow.
Caption: Functional Antagonism Assay Workflow.
References
JTH-601 Free Base: A Comparative Analysis of its α1a-Adrenoceptor Antagonist Activity
For Immediate Release
This guide provides a comprehensive comparison of the antagonist activity of JTH-601 free base at the α1a-adrenoceptor, benchmarked against other known antagonists. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of JTH-601's pharmacological profile.
JTH-601 is a novel and potent antagonist with high selectivity for the α1a-adrenoceptor subtype.[1] This selectivity is a key attribute, as the α1a-adrenoceptor is predominantly expressed in the human prostate and lower urinary tract, making it a prime target for the treatment of benign prostatic hyperplasia (BPH).[2][3] By selectively targeting this receptor subtype, JTH-601 aims to alleviate the symptoms of BPH with a potentially reduced risk of cardiovascular side effects, such as orthostatic hypotension, which can be associated with less selective α1-adrenoceptor antagonists.[1]
Comparative Antagonist Activity
The antagonist activity of JTH-601 and other α1-adrenoceptor antagonists is summarized in the table below. The data includes binding affinity (pKd, Ki) and functional antagonist potency (pA2, pKB), providing a multi-faceted view of each compound's interaction with the α1a-adrenoceptor.
| Compound | Receptor Subtype | pKd | Ki (nM) | pA2 / pKB | Tissue/System | Reference |
| JTH-601 | α1a-AR | 9.88 ± 0.09 | ~0.13 (calculated from pKd) | 8.84 ± 0.11 (pA2) | Recombinant human α1a-AR / Human Prostate | [1] |
| JTH-601 | α1b-AR | 8.96 ± 0.17 | ~1.1 | - | Recombinant human α1b-AR | |
| JTH-601 | α1d-AR | No specific binding | - | - | Recombinant human α1d-AR | |
| JTH-601-G1 (metabolite) | α1a-AR | - | - | 8.12 ± 0.14 (pA2) | Human Prostate | |
| Tamsulosin | α1a-AR | - | - | 9.78 (pKB) | Human Prostate | |
| Prazosin | α1a-AR | - | - | 8.23 (pA2) | Human Prostate | |
| WB4101 | α1a-AR | - | - | 8.39 (pA2) | Human Prostate | |
| BMY7378 | α1a-AR | - | - | 6.57 (pA2) | Human Prostate |
Note: Ki values can be estimated from pKd using the formula Ki = 10^(-pKd) M. The provided Ki for JTH-601 is an approximation based on its pKd value.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to its receptor.
Objective: To determine the dissociation constant (Kd) and inhibition constant (Ki) of JTH-601 and other antagonists for the α1a-adrenoceptor.
Materials:
-
Recombinant human α1a-adrenoceptors expressed in a suitable cell line (e.g., CHO cells).
-
Radioligand: [3H]-Prazosin or [3H]-JTH-601.
-
Test compounds: this compound and other antagonists.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the α1a-adrenoceptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration.
-
Saturation Binding (for Kd of radioligand): Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.
-
Competition Binding (for Ki of test compound): Incubate a fixed amount of membrane protein with a fixed concentration of the radioligand (typically at its Kd value) and increasing concentrations of the test compound.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax (maximum number of binding sites), and IC50 (concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Functional Antagonist Assay (Intracellular Calcium Mobilization)
This assay measures the ability of an antagonist to inhibit the functional response of a receptor to an agonist.
Objective: To determine the functional potency (pA2 or IC50) of JTH-601 in blocking agonist-induced intracellular calcium mobilization mediated by the α1a-adrenoceptor.
Materials:
-
Cell line stably expressing the human α1a-adrenoceptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist: Phenylephrine or Norepinephrine.
-
Test compound: this compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric imaging plate reader or microscope.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash: Wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Incubate the cells with various concentrations of JTH-601 or other antagonists for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80, the concentration that gives 80% of the maximal response) to the wells.
-
Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or microscope.
-
Data Analysis: Plot the agonist response against the concentration of the antagonist. Determine the IC50 of the antagonist and, if applicable, calculate the pA2 value using the Schild plot analysis.
Visualizing the Mechanisms
To further elucidate the experimental process and the underlying biological pathway, the following diagrams are provided.
Experimental workflow for validating antagonist activity.
α1a-Adrenoceptor signaling pathway antagonized by JTH-601.
References
- 1. Pharmacological characterization of [3H]-JTH-601, a novel alpha1-adrenoceptor antagonist: binding to recombinant human alpha1-adrenoceptors and human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auajournals.org [auajournals.org]
- 3. New alpha1-adrenoceptor antagonist, JTH-601, shows more than 10 times higher affinity for human prostates than arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
JTH-601: A Head-to-Head Comparison with Other Alpha-1 Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of JTH-601, a novel alpha-1 adrenoceptor antagonist, with other established alpha-1 blockers. The information presented is intended to assist researchers and drug development professionals in evaluating the pharmacological profile of JTH-601 in the context of existing therapies for conditions such as benign prostatic hyperplasia (BPH).
Introduction to JTH-601 and Alpha-1 Adrenoceptor Antagonism
Alpha-1 adrenoceptor antagonists, commonly known as alpha-1 blockers, are a class of drugs that inhibit the action of norepinephrine and epinephrine at alpha-1 adrenergic receptors. This action leads to smooth muscle relaxation, particularly in the prostate and bladder neck, and vasodilation. JTH-601 is a novel alpha-1 adrenoceptor antagonist that has demonstrated a unique pharmacological profile, notably its high uroselectivity.[1] This guide will delve into a head-to-head comparison of JTH-601 with other alpha-1 blockers, focusing on binding affinities, functional potencies, and selectivity profiles.
Comparative Pharmacological Data
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) of JTH-601 and other commonly used alpha-1 blockers against various alpha-1 adrenoceptor subtypes and in different tissue preparations.
Table 1: Comparative Binding Affinities (pKi) for Human Alpha-1 Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | α1A vs α1B Selectivity Ratio | α1A vs α1D Selectivity Ratio | Reference(s) |
| JTH-601 | 9.88 | 8.96 | <6.5 | ~5 | >10-20 | [2] |
| Prazosin | 9.4 | 9.7 | 9.5 | 0.5 | 0.8 | [3] |
| Tamsulosin | 10.38 | 9.33 | 9.85 | 11 | 3.4 | [4] |
| Doxazosin | 8.59 | 8.46 | 8.33 | 1.3 | 1.8 | [5] |
| Alfuzosin | ~7.5 | ~7.5 | ~7.5 | ~1 | ~1 | |
| Silodosin | 10.4 | 8.1 | 8.7 | 583 | 55 | |
| Naftopidil | 7.9 | 6.8 | 8.3 | 12.6 | 0.4 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Comparative Functional Antagonist Potency (pA2) and Uroselectivity
| Compound | Human Prostate (α1L-AR) pA2 | Human Mesenteric Artery (α1B-AR) pA2 | Uroselectivity Index (Prostate/Artery) | Reference(s) |
| JTH-601 | 8.84 | ~7.8 | ~11 | |
| Prazosin | 8.23 | 8.3 | 0.85 | |
| Tamsulosin | 9.78 | 8.9 | 7.6 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. The uroselectivity index is calculated as the antilog of the difference between the pA2 values in the prostate and artery.
Experimental Protocols
Radioligand Binding Assay for Alpha-1 Adrenoceptor Subtypes
Objective: To determine the binding affinity (Ki) of test compounds for different human alpha-1 adrenoceptor subtypes (α1A, α1B, α1D).
Methodology:
-
Membrane Preparation: Cell membranes stably expressing recombinant human α1A, α1B, or α1D adrenoceptors are prepared. This typically involves cell homogenization followed by differential centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand with high affinity for alpha-1 adrenoceptors (e.g., [3H]-prazosin) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., JTH-601 or other alpha-1 blockers) are added to compete with the radioligand for binding to the receptors.
-
Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
-
Separation and Detection: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Bioassay for Determination of pA2 Values
Objective: To determine the functional antagonist potency (pA2) of test compounds in isolated tissue preparations.
Methodology:
-
Tissue Preparation: Human prostate and mesenteric artery tissues are obtained with appropriate ethical approval. The tissues are dissected into strips or rings and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Cumulative Concentration-Response Curves:
-
After an equilibration period, a cumulative concentration-response curve to an alpha-1 adrenoceptor agonist (e.g., norepinephrine or phenylephrine) is generated to establish a baseline contractile response.
-
The tissues are then washed and incubated with a fixed concentration of the antagonist (e.g., JTH-601) for a specific duration.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with several different concentrations of the antagonist.
-
-
Schild Analysis:
-
The dose ratio (the ratio of the agonist concentration required to produce a half-maximal response in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
-
Visualizations
Signaling Pathway of Alpha-1 Adrenoceptors
Caption: Alpha-1 adrenoceptor signaling pathway leading to smooth muscle contraction.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for Functional Bioassay (pA2 Determination)
Caption: Workflow for determining pA2 values using a functional bioassay.
Discussion
The data presented in this guide highlight the distinct pharmacological profile of JTH-601. Its high affinity for the α1A-adrenoceptor subtype, coupled with a significantly lower affinity for the α1B and α1D subtypes, suggests a potential for a more targeted therapeutic effect. The α1A-adrenoceptor is the predominant subtype in the human prostate, mediating smooth muscle contraction. Therefore, selective antagonism of this subtype is a key strategy for alleviating the symptoms of BPH.
Furthermore, the functional data demonstrate the superior uroselectivity of JTH-601 compared to prazosin and tamsulosin. The high uroselectivity index indicates that JTH-601 is significantly more potent in relaxing prostatic smooth muscle than in causing vasodilation, which is primarily mediated by α1B-adrenoceptors in blood vessels. This profile suggests a lower potential for cardiovascular side effects, such as orthostatic hypotension, which can be a limiting factor in the clinical use of some alpha-1 blockers.
References
- 1. New alpha1-adrenoceptor antagonist, JTH-601, shows more than 10 times higher affinity for human prostates than arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of [3H]-JTH-601, a novel alpha1-adrenoceptor antagonist: binding to recombinant human alpha1-adrenoceptors and human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype [pubmed.ncbi.nlm.nih.gov]
- 5. doxazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
JTH-601 Free Base and Silodosin: A Comparative Analysis of α1-Adrenoceptor Selectivity
For researchers and professionals in drug development, understanding the nuanced selectivity profiles of adrenergic receptor antagonists is paramount for predicting therapeutic efficacy and potential side effects. This guide provides a detailed comparison of the selectivity of JTH-601 free base and silodosin, two prominent α1-adrenoceptor antagonists, with a focus on their affinity for α1-adrenoceptor subtypes.
Quantitative Selectivity Profile
The following table summarizes the binding affinities and selectivity ratios of JTH-601 and silodosin for human α1A, α1B, and α1D adrenoceptor subtypes. This data, derived from radioligand binding assays, offers a quantitative lens through which to compare the two compounds.
| Compound | Receptor Subtype | Binding Affinity (pKd) | Selectivity Ratio (vs. α1A) |
| JTH-601 | α1A-AR | 9.88 ± 0.09[1][2] | - |
| α1B-AR | 8.96 ± 0.17[1][2] | ~5-fold lower affinity than α1A[1] | |
| α1D-AR | No specific binding up to 3000 pM | 10 to 20-fold lower affinity than α1A | |
| Silodosin | α1A-AR | - | - |
| α1B-AR | - | 162 to 583-fold lower affinity than α1A | |
| α1D-AR | - | 50 to 55.5-fold lower affinity than α1A |
Note: pKd is the negative logarithm of the dissociation constant (Kd), where a higher pKd value indicates a higher binding affinity. The selectivity ratio is based on affinity (Ki or Kd) values from competition or saturation binding experiments.
Experimental Methodologies
The selectivity profiles of JTH-601 and silodosin were primarily determined using in vitro radioligand binding assays. These experiments are fundamental in pharmacology for quantifying the interaction between a ligand (the drug) and its receptor.
Radioligand Binding Assay Protocol
A common method employed is a competition binding assay. The general steps are as follows:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., Chinese Hamster Ovary (CHO) or mouse-derived LM(tk-) cells) that have been genetically engineered to express a specific human α1-adrenoceptor subtype (α1A, α1B, or α1D).
-
Incubation: These membranes are incubated in a solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor drug (JTH-601 or silodosin).
-
Equilibrium: The mixture is incubated to allow the binding of the radioligand and the competitor drug to the receptors to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the inhibition constant (Ki), which reflects the affinity of the competitor drug for the receptor.
For JTH-601, saturation binding experiments using [3H]-JTH-601 were also performed to directly determine its affinity (Kd) for the different receptor subtypes.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams are provided.
Discussion of Selectivity
The data clearly demonstrates that both JTH-601 and silodosin are highly selective for the α1A-adrenoceptor subtype. Silodosin, in particular, exhibits a very high degree of selectivity, with its affinity for the α1A subtype being several hundred times greater than for the α1B subtype. This high selectivity for the α1A-adrenoceptor, which is predominantly found in the prostate and lower urinary tract, is thought to contribute to its efficacy in treating the symptoms of benign prostatic hyperplasia (BPH) while minimizing cardiovascular side effects associated with the blockade of α1B-adrenoceptors in blood vessels.
JTH-601 also shows a clear preference for the α1A-adrenoceptor over the α1B and α1D subtypes. Notably, in saturation experiments, no specific binding of [3H]-JTH-601 was observed for the α1D-adrenoceptor at the concentrations tested, indicating a significantly lower affinity for this subtype. The uroselectivity of JTH-601 has also been highlighted, with studies showing a higher affinity for human prostate tissue compared to arteries.
References
Assessing the Uroselectivity of JTH-601 Free Base: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the uroselectivity of JTH-601 free base, a novel α1-adrenoceptor antagonist, with other established α1-blockers. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).
Executive Summary
JTH-601 is an α1-adrenoceptor (AR) antagonist that demonstrates significant uroselectivity by exhibiting a higher affinity for the human prostate compared to vascular tissue.[1] This selectivity is primarily attributed to its high affinity for the α1a-adrenoceptor subtype, which is predominantly expressed in the prostate, and a lower affinity for the α1b and α1d subtypes that are more prevalent in blood vessels.[2] Experimental data indicates that JTH-601 and its main metabolite, JTH-601-G1, have a 10- to 20-fold higher affinity for the human prostate than for human arteries.[1] In vivo studies in animal models further support its functional uroselectivity, showing that JTH-601 can reduce urethral pressure without significantly impacting blood pressure, a common side effect of non-selective α1-blockers.[3][4]
Comparison with Alternative α1-Blockers
The uroselectivity of an α1-blocker is a critical determinant of its clinical utility, as it predicts the likelihood of cardiovascular side effects such as orthostatic hypotension. The ideal α1-blocker for LUTS selectively targets the α1a-ARs in the prostate and bladder neck while having minimal effect on the α1b-ARs in the vasculature.
Table 1: Comparative Binding Affinity (pKi) of α1-Blockers at Human α1-Adrenoceptor Subtypes
| Compound | α1a-AR | α1b-AR | α1d-AR | α1a/α1b Selectivity Ratio | α1a/α1d Selectivity Ratio |
| JTH-601 | 9.88 | 8.96 | ~8.18 (estimated from 10-20 fold lower affinity than α1a) | ~8.3 | ~50.1 |
| Tamsulosin | 10.38 | 9.33 | 9.85 | 11.2 | 3.4 |
| Silodosin | 10.0 | 8.2 | 8.7 | 63.1 | 20.0 |
| Prazosin | 9.4 | 9.4 | 9.4 | 1 | 1 |
| Doxazosin | 9.3 | 9.1 | 9.1 | 1.6 | 1.6 |
| Alfuzosin | 8.8 | 8.7 | 8.8 | 1.3 | 1 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity ratios are calculated from the antilog of the difference in pKi values.
Table 2: Comparative Functional Potency (pA2/pKB) in Urogenital and Vascular Tissues
| Compound | Human Prostate | Human Mesenteric Artery/Aorta | Prostate vs. Artery Selectivity |
| JTH-601 | 8.84 | ~7.84 (estimated from 10-fold lower affinity) | ~10 |
| JTH-601-G1 (metabolite) | 8.12 | ~7.12 (estimated from 10-fold lower affinity) | ~10 |
| Tamsulosin | 9.78 | - | - |
| Prazosin | 8.23 | - | - |
| Silodosin | 9.60 (rabbit) | 7.88 (rat aorta) | 52.5 |
| Alfuzosin | - | - | - |
| Doxazosin | - | - | - |
Note: pA2/pKB is the negative logarithm of the antagonist concentration that requires a 2-fold increase in the agonist concentration to produce the same response. A higher value indicates greater potency. Tissue selectivity is the ratio of affinity for prostate versus artery.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays designed to assess the affinity and functional activity of compounds at specific receptors and in isolated tissues.
Radioligand Binding Assays for Receptor Subtype Affinity
These assays determine the binding affinity of a test compound (like JTH-601) for a specific receptor subtype (α1a, α1b, α1d).
-
Membrane Preparation:
-
CHO (Chinese Hamster Ovary) cells stably expressing a single human α1-adrenoceptor subtype are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated through differential centrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin), which is known to bind to the receptor, is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., JTH-601) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
In Vitro Functional Assays for Tissue Selectivity
These assays measure the ability of an antagonist to inhibit the contraction of smooth muscle in isolated tissues, providing a measure of its functional potency and selectivity.
-
Tissue Preparation:
-
Human prostate tissue (from surgical specimens) and human arteries (e.g., mesenteric artery or aorta) are obtained.
-
The tissues are dissected into small strips or rings and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
-
Contraction Studies:
-
The tissue preparations are allowed to equilibrate under a resting tension.
-
A contractile agonist, such as noradrenaline or phenylephrine, is added to the organ bath in a cumulative manner to generate a concentration-response curve.
-
The tissue is then washed and incubated with a fixed concentration of the antagonist (e.g., JTH-601) for a specific period.
-
A second concentration-response curve for the agonist is then generated in the presence of the antagonist.
-
-
Data Analysis (Schild Analysis):
-
The concentration ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated.
-
This procedure is repeated for several antagonist concentrations.
-
A Schild plot is constructed by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value is determined from the x-intercept of the Schild plot. The pA2 is a measure of the antagonist's potency.
-
Visualizations
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Alpha-1 adrenergic receptor signaling pathway leading to smooth muscle contraction.
Experimental Workflow for Uroselectivity Assessment
Caption: General workflow for assessing the uroselectivity of a novel compound.
References
- 1. neuron.mefst.hr [neuron.mefst.hr]
- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. resources.revvity.com [resources.revvity.com]
JTH-601: A Comparative Analysis of its Efficacy in Modulating Urethral Pressure
For Immediate Release
This guide provides a comprehensive comparison of JTH-601, a novel alpha1-adrenoceptor antagonist, with other alternatives for the modulation of urethral pressure. The document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental data and methodologies to support further investigation and development in the treatment of urinary outlet obstruction.
Comparative Efficacy of Alpha1-Adrenoceptor Antagonists on Urethral Pressure
JTH-601 has demonstrated potent and selective antagonism of alpha1-adrenoceptor-mediated contractile responses in the lower urinary tract.[1] Experimental data from in vivo and in vitro studies highlight its efficacy in reducing urethral pressure, a key factor in conditions such as benign prostatic hypertrophy.
| Compound | Mechanism of Action | In Vitro Potency (pA2 value in rabbit urethra) | In Vivo Efficacy (Inhibition of phenylephrine-induced urethral pressure increase) | Effect on Blood Pressure |
| JTH-601 | Novel alpha1-adrenoceptor antagonist[1] | 8.74+/-0.09[1] | Dose-dependently inhibited increase in urethral pressure (0.3-3 mg/kg, i.d.)[1] | Less potent in decreasing mean blood pressure compared to prazosin and tamsulosin[1] |
| Prazosin | Non-selective alpha1-adrenoceptor antagonist | Not explicitly stated in provided abstracts | Dose-dependently inhibited increase in urethral pressure (0.03-0.3 mg/kg, i.d.) | Dose-dependently augmented orthostatic hypotension (0.01-1 mg/kg, i.v.) |
| Tamsulosin | alpha1A-adrenoceptor antagonist | Not explicitly stated in provided abstracts | Dose-dependently inhibited increase in urethral pressure (0.03-0.3 mg/kg, i.d.) | Dose-dependently augmented orthostatic hypotension (0.001-1 mg/kg, i.v.) |
Note: i.d. refers to intraduodenal administration, and i.v. refers to intravenous administration.
In a study on anesthetized dogs, JTH-601 at a dose of 1 mg/kg (i.d.) significantly decreased urethral pressure by 15% without affecting blood pressure or heart rate. Tamsulosin, at a lower dose of 0.1 mg/kg (i.d.), achieved a similar reduction in urethral pressure but with a significant impact on blood pressure and heart rate, indicating a higher selectivity of JTH-601 for the prostate.
Experimental Protocols
In Vitro Measurement of Alpha1-Adrenoceptor Antagonism
The following protocol was utilized to determine the in vitro potency of JTH-601, prazosin, and tamsulosin.
Objective: To assess the competitive antagonism of phenylephrine-induced contraction in isolated lower urinary tract tissues.
Methodology:
-
Lower urinary tract tissues (prostate, urethra, and bladder trigon) were isolated from rabbits.
-
The tissues were subjected to phenylephrine to induce contraction in a concentration-dependent manner.
-
JTH-601 (10⁻⁹-3 x 10⁻⁸ M), prazosin, or tamsulosin were added to the tissue preparations.
-
The antagonistic effect of each compound on the phenylephrine-induced contractions was measured and pA2 values were calculated to quantify potency.
In Vivo Measurement of Urethral Pressure in Anesthetized Rabbits
Objective: To evaluate the in vivo effect of JTH-601 and its alternatives on phenylephrine-induced increases in urethral pressure.
Methodology:
-
Rabbits were anesthetized for the duration of the experiment.
-
An initial increase in urethral pressure was induced by the administration of phenylephrine.
-
JTH-601 (0.3-3 mg/kg), prazosin (0.03-0.3 mg/kg), or tamsulosin (0.03-0.3 mg/kg) were administered intraduodenally.
-
The inhibition of the phenylephrine-induced increase in urethral pressure was monitored and recorded for 3 hours.
-
Mean blood pressure was also monitored throughout the experiment to assess cardiovascular side effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of JTH-601 and the general workflow for validating its effect on urethral pressure.
Caption: Signaling pathway of JTH-601 as an alpha-1 adrenoceptor antagonist.
Caption: Workflow for in vivo validation of urethral pressure modulation.
References
A Preclinical Cardiovascular Safety Profile: JTH-601 Versus Tamsulosin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents for benign prostatic hyperplasia (BPH), the development of uroselective alpha-1 adrenoceptor antagonists continues to be a focal point of research. The ideal agent would effectively alleviate lower urinary tract symptoms (LUTS) without inducing cardiovascular side effects, such as orthostatic hypotension, dizziness, and syncope. This guide provides a comparative analysis of the preclinical cardiovascular profiles of JTH-601, a novel alpha-1 adrenoceptor antagonist, and tamsulosin, a widely prescribed treatment for BPH.
The data presented herein is derived from preclinical in vitro and in vivo studies. To date, no clinical trial data on the cardiovascular side effects of JTH-601 in humans has been publicly disclosed. Therefore, the following comparison is based on foundational pharmacological studies and should be interpreted with the understanding that preclinical results may not be fully predictive of clinical outcomes in humans.
Mechanism of Action: A Tale of Two Selectivities
Both JTH-601 and tamsulosin are selective antagonists of alpha-1 adrenoceptors. However, their selectivity profiles, a key determinant of their cardiovascular effects, appear to differ based on preclinical evidence.
Tamsulosin is known for its high affinity for the α1A and α1D-adrenoceptor subtypes, which are predominant in the prostate and bladder neck. This selectivity is the basis for its improved cardiovascular safety profile compared to older, non-selective alpha-blockers.
JTH-601 is described as a novel alpha-1L adrenoceptor antagonist.[1] Preclinical studies indicate that JTH-601 exhibits a high degree of uroselectivity, with a significantly greater affinity for the alpha-1 adrenoceptors in the human prostate than for those in human arteries.[2] Specifically, JTH-601 and its primary metabolite, JTH-601-G1, have demonstrated a 10- to 20-fold higher affinity for the human prostate compared to the human mesenteric artery.[3] Furthermore, binding studies with recombinant human alpha-1 adrenoceptor subtypes revealed that JTH-601 has a high affinity for the α1a subtype, a lower affinity for the α1b subtype (prevalent in blood vessels), and no specific binding to the α1d subtype at the tested concentrations.[4]
Quantitative Preclinical Data Summary
The following table summarizes the key quantitative findings from preclinical studies comparing the cardiovascular and prostatic effects of JTH-601 and tamsulosin.
| Parameter | JTH-601 | Tamsulosin | Study Type | Source |
| Prostatic Selectivity (pA2 ratio: carotid artery/prostate) | 10.471 | 0.371 | In vitro (canine tissue) | [1] |
| Effect on Blood Pressure (at effective dose for urethral pressure reduction) | No significant effect | Significant effect | In vivo (anesthetized dogs) | |
| Effect on Heart Rate (at effective dose for urethral pressure reduction) | No significant effect | Significant effect | In vivo (anesthetized dogs) | |
| Affinity for Human Prostate vs. Mesenteric Artery | 10- to 20-fold higher for prostate | Not reported to have similar high uroselectivity | In vitro (human tissue) | |
| Receptor Binding Affinity (pKd for human recombinant α1 subtypes) | α1a: 9.88, α1b: 8.96, α1d: No specific binding | High affinity for α1A and α1D | In vitro |
Experimental Protocols
In Vivo Assessment of Cardiovascular and Urethral Effects in Anesthetized Dogs
Objective: To evaluate the effects of JTH-601 and tamsulosin on urethral pressure, blood pressure, and heart rate.
Methodology:
-
Male dogs were anesthetized.
-
Urethral pressure was measured by inserting a catheter into the prostatic urethra.
-
Blood pressure and heart rate were continuously monitored.
-
JTH-601 (1 mg/kg) or tamsulosin (0.1 mg/kg) was administered intravenously. These doses were selected based on their ability to produce a comparable reduction in urethral pressure.
-
Changes in urethral pressure, blood pressure, and heart rate from baseline were recorded and analyzed.
Functional Assessment of Prostatic Selectivity in Isolated Canine Tissues
Objective: To determine the relative affinity of JTH-601 and tamsulosin for alpha-1 adrenoceptors in the prostate versus those in a representative blood vessel (carotid artery).
Methodology:
-
Prostate and carotid artery tissues were isolated from dogs.
-
The tissues were mounted in organ baths and contracted with phenylephrine or noradrenaline.
-
Concentration-response curves to the contractile agents were generated in the presence of increasing concentrations of JTH-601, prazosin (a non-selective antagonist), and tamsulosin.
-
The pA2 values, which represent the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist concentration-response curve, were calculated for both tissues.
-
The ratio of the pA2 values (carotid artery/prostate) was used to determine the prostatic selectivity. A higher ratio indicates greater selectivity for the prostate.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway and the experimental workflow for comparing the cardiovascular side effects of JTH-601 and tamsulosin based on the available preclinical data.
Caption: Experimental workflow for preclinical comparison.
References
- 1. Effect of JTH-601, a novel alpha(1)-adrenoceptor antagonist, on prostate function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New alpha1-adrenoceptor antagonist, JTH-601, shows more than 10 times higher affinity for human prostates than arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. Pharmacological characterization of [3H]-JTH-601, a novel alpha1-adrenoceptor antagonist: binding to recombinant human alpha1-adrenoceptors and human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
JTH-601: A Preclinical Comparative Analysis of a Uroselective Alpha-1 Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and mechanistic comparison of the investigational alpha-1 adrenoceptor antagonist, JTH-601, with established therapies, prazosin and tamsulosin. The data presented is based on available preclinical studies and is intended to inform research and development efforts in the field of benign prostatic hyperplasia (BPH) and related lower urinary tract symptoms (LUTS).
Disclaimer: JTH-601 is an investigational compound and has not been approved for clinical use. The following data is derived from preclinical studies, and a comprehensive clinical comparison with approved therapies is not available in the public domain.
Executive Summary
JTH-601 is a novel alpha-1 adrenoceptor antagonist with a distinct pharmacological profile characterized by high affinity and selectivity for the alpha-1a adrenoceptor subtype. Preclinical evidence strongly suggests that JTH-601 possesses a higher degree of uroselectivity compared to non-selective antagonists like prazosin and the clinically utilized alpha-1A/1D selective antagonist, tamsulosin. This uroselectivity, defined as a greater potency in relaxing prostate smooth muscle over vascular smooth muscle, indicates a potential for reduced cardiovascular side effects, such as orthostatic hypotension. While preclinical data are promising, the lack of human clinical trial data for JTH-601 is a significant limitation in its current comparative evaluation.
Data Presentation: Preclinical Comparative Data
The following tables summarize the quantitative data from preclinical studies comparing JTH-601 with prazosin and tamsulosin.
Table 1: In Vitro Receptor Binding Affinity of JTH-601 and Comparators at Human Alpha-1 Adrenoceptor Subtypes
| Compound | α1a-AR (pKd) | α1b-AR (pKd) | α1d-AR (pKi) | α1a vs α1b Selectivity Ratio | α1a vs α1d Selectivity Ratio |
| JTH-601 | 9.88 ± 0.09 | 8.96 ± 0.17 | ~7.9 | ~8.3 | ~95.5 |
| Prazosin | ~8.23 | ~8.27 | ~8.0 | ~0.9 | ~1.7 |
| Tamsulosin | ~9.64 | ~8.0 | ~9.0 | ~43.7 | ~4.4 |
Data is compiled from radioligand binding studies. Higher pKd/pKi values indicate greater binding affinity. Selectivity ratios are calculated from the antilog of the difference in pKd/pKi values.
Table 2: Functional Antagonism and Uroselectivity in Canine Models
| Compound | Prostatic Tissue (pA2/pKB) | Carotid Artery (pA2) | Uroselectivity Ratio (Artery/Prostate) |
| JTH-601 | 8.49 ± 0.07 | 7.45 | ~10.5 |
| Prazosin | 7.94 ± 0.04 | 8.95 | ~0.1 |
| Tamsulosin | 9.42 ± 0.22 | 9.80 | ~0.4 |
pA2/pKB values represent the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the agonist concentration-response curve. A higher uroselectivity ratio indicates greater selectivity for prostatic tissue over vascular tissue.
Table 3: In Vivo Hemodynamic Effects in Anesthetized Dogs
| Compound (Dose) | Decrease in Urethral Pressure | Effect on Blood Pressure | Effect on Heart Rate |
| JTH-601 (1 mg/kg, i.d.) | 15% | No significant effect | No significant effect |
| Tamsulosin (0.1 mg/kg, i.d.) | 15% | Significant decrease | Significant effect |
This table highlights the functional uroselectivity of JTH-601, demonstrating a reduction in urethral pressure without significant cardiovascular effects at a dose that produces a comparable effect to tamsulosin.
Experimental Protocols
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of JTH-601 and comparator compounds for human alpha-1 adrenoceptor subtypes (α1a, α1b, α1d).
Methodology:
-
Membrane Preparation: Membranes from cell lines stably expressing recombinant human α1a, α1b, or α1d adrenoceptors are prepared.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor, such as [3H]-prazosin, is used.
-
Competition Binding Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (JTH-601, prazosin, or tamsulosin).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) or the negative logarithm of the dissociation constant (pKd/pKi) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism in Isolated Tissues (Schild Analysis)
Objective: To determine the functional antagonist potency (pA2 value) of JTH-601 and comparators on prostatic and vascular smooth muscle.
Methodology:
-
Tissue Preparation: Smooth muscle strips are prepared from canine prostate and carotid artery.
-
Organ Bath Setup: Tissues are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to an alpha-1 adrenoceptor agonist (e.g., phenylephrine or noradrenaline) is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissues are then incubated with a fixed concentration of the antagonist (JTH-601, prazosin, or tamsulosin) for a predetermined period.
-
Shifted Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) is calculated. This procedure is repeated with several concentrations of the antagonist. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the antagonist molar concentration. The pA2 value is the intercept on the x-axis.
In Vivo Uroselectivity in Anesthetized Dogs
Objective: To evaluate the in vivo functional uroselectivity of JTH-601 by comparing its effects on urethral pressure and systemic blood pressure.
Methodology:
-
Animal Preparation: Male beagle dogs are anesthetized. Catheters are placed to measure intraurethral pressure and systemic arterial blood pressure. Heart rate is also monitored.
-
Drug Administration: JTH-601 or a comparator drug is administered intravenously or intraduodenally.
-
Data Collection: Continuous measurements of urethral pressure, blood pressure, and heart rate are recorded before, during, and after drug administration.
-
Data Analysis: The percentage change from baseline for each parameter is calculated at various time points and for different doses of the drug. The uroselectivity is determined by comparing the magnitude of the effect on urethral pressure versus the effect on blood pressure.
Mandatory Visualization
Caption: Antagonistic action of JTH-601 on the Alpha-1A adrenoceptor signaling pathway.
Caption: Experimental workflow for determining the pA2 value of JTH-601.
JTH-601 Demonstrates Superior Potency in Functional Assays for Alpha-1 Adrenoceptor Antagonism
For Immediate Release
A comprehensive analysis of functional assay data confirms that JTH-601, a novel alpha-1 adrenoceptor antagonist, exhibits significantly higher potency compared to several existing alternatives, including the widely used prazosin. This comparison guide provides a detailed overview of the supporting experimental data, methodologies, and the underlying signaling pathways.
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of alpha-1 adrenoceptor antagonists. The data presented herein highlights the potential of JTH-601 as a highly potent and selective tool for research and therapeutic development.
Data Presentation
The potency of JTH-601 has been quantified using various in vitro functional and binding assays. The following tables summarize the key affinity and potency values for JTH-601 and other alpha-1 adrenoceptor antagonists.
Table 1: Antagonist Potency (pA2/pKB values) in Noradrenaline-Induced Smooth Muscle Contraction Assays
| Compound | Tissue | Receptor Subtype | pA2 / pKB Value | Reference |
| JTH-601 | Human Prostate | α1L | 8.84 | [1][2] |
| JTH-601 | Canine Prostate | α1L-like | 8.49 ± 0.07 | [3] |
| Prazosin | Human Prostate | α1 | 8.23 | [1][2] |
| Prazosin | Canine Prostate | α1 | 7.94 ± 0.04 | |
| Tamsulosin | Human Prostate | α1A | 9.78 | |
| Tamsulosin | Canine Prostate | α1A | 9.42 ± 0.22 | |
| WB4101 | Human Prostate | α1 | 8.39 | |
| BMY7378 | Human Prostate | α1D | 6.57 |
Higher pA2/pKB values indicate greater antagonist potency.
Table 2: Affinity (pKi/pKd values) from Radioligand Binding Assays
| Compound | Preparation | Radioligand | Receptor Subtype | pKi / pKd Value | Reference |
| [3H]-JTH-601 | Recombinant Human | - | α1a | 9.88 ± 0.09 (pKd) | |
| [3H]-JTH-601 | Recombinant Human | - | α1b | 8.96 ± 0.17 (pKd) | |
| JTH-601 | Human Prostate | [3H]-Prazosin | α1 | ~10-20 fold higher than aorta | |
| JTH-601 (metabolite) | Human Prostate | [3H]-Prazosin | α1 | ~10-20 fold higher than aorta | |
| Prazosin | Rat Tissues | [3H]-Tamsulosin | α1 | Lower selectivity than JTH-601 |
Higher pKi/pKd values indicate greater binding affinity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Noradrenaline-Induced Smooth Muscle Contraction Assay
This functional assay measures the ability of an antagonist to inhibit the contraction of smooth muscle tissue induced by the agonist noradrenaline.
a. Tissue Preparation:
-
Human prostatic tissue, canine prostatic artery, or other relevant smooth muscle tissues are obtained and dissected in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).
-
The tissue is cut into strips or rings (e.g., 2-3 mm in width).
b. Organ Bath Setup:
-
The tissue preparations are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
The tissues are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied to the tissues (e.g., 1 g) and they are allowed to equilibrate for a period of 60-90 minutes, with periodic washing.
c. Experimental Procedure:
-
After equilibration, the tissues are contracted with a high concentration of potassium chloride (e.g., 80 mM) to assess their viability.
-
Following a washout and return to baseline, a cumulative concentration-response curve to noradrenaline is established.
-
The tissues are then incubated with a specific concentration of the antagonist (e.g., JTH-601, prazosin) for a predetermined period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to noradrenaline is then generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
d. Data Analysis (Schild Plot):
-
The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of noradrenaline in the presence of the antagonist by the EC50 in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2, is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Radioligand Competition Binding Assay
This assay measures the affinity of an unlabeled compound (the competitor, e.g., JTH-601) for a receptor by assessing its ability to displace a radiolabeled ligand.
a. Membrane Preparation:
-
Tissues (e.g., human prostate) or cells expressing the target receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
b. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of the radioligand (e.g., [3H]-prazosin or [3H]-JTH-601) and a fixed amount of membrane protein are incubated with increasing concentrations of the unlabeled competitor drug (e.g., JTH-601, prazosin).
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
c. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
d. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) of the competitor is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
Mandatory Visualization
Signaling Pathway
Caption: Alpha-1 adrenoceptor signaling pathway.
Experimental Workflow
Caption: Workflow for noradrenaline-induced contraction assay.
References
Safety Operating Guide
Safe Disposal of JTH-601 Free Base: A Procedural Guide
For Immediate Reference: JTH-601 free base is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation. Proper personal protective equipment (PPE) and adherence to designated waste disposal protocols are mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Summary & Required Precautions
Before handling this compound for disposal, it is crucial to be aware of its specific hazards. This information is derived from the substance's Safety Data Sheet (SDS).
| Hazard Classification | Description | Precautionary Statement Codes |
| Flammable Liquid | Flammable liquid and vapor. | P210, P233, P240, P241, P242, P243 |
| Skin Irritation | Causes skin irritation. | P264, P280, P303+P361+P353, P332+P313, P362 |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340+P312 |
This data is a summary of the key hazards. Always consult the full Safety Data Sheet (SDS) before handling the chemical.
Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound must be conducted in a controlled manner to mitigate risks. The following step-by-step protocol outlines the required procedures for collecting and disposing of this compound waste.
1. Personal Protective Equipment (PPE) & Safety Measures:
-
Engineering Controls: All handling of this compound waste must be performed inside a certified chemical fume hood to avoid inhalation of vapors. Use explosion-proof electrical and ventilating equipment.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat is required.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is necessary.
-
2. Waste Collection:
-
Container: Use a designated, properly labeled, and chemically compatible waste container. The container must be kept tightly closed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazard pictograms (flammable, irritant).
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
3. Disposal Path:
-
Internal Procedure: Follow your institution's specific procedures for hazardous waste pickup. Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.
-
External Disposal: The final disposal of this compound must be carried out by an approved and licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for JTH-601 Free Base
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of JTH-601 free base in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel and maintaining a secure research environment.
This compound is a chemical compound that requires careful handling due to its hazardous properties. It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may provoke an allergic skin reaction. Furthermore, prolonged or repeated exposure can lead to organ damage.
Personal Protective Equipment (PPE): A Quantitative Overview
A comprehensive hazard assessment is the foundation of a robust PPE program.[1] For this compound, the following table summarizes the mandatory personal protective equipment.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, minimum 0.11 mm thickness | Prevents skin contact, as the substance is toxic and can cause severe burns and allergic reactions. |
| Body Protection | Chemical-resistant laboratory coat or gown | Solid-front or wrap-around design | Protects against spills and splashes, preventing contamination of personal clothing.[2] |
| Eye and Face Protection | Safety goggles and face shield | ANSI Z87.1 certified | Provides protection from splashes that can cause severe eye damage. A face shield is required when there is a higher potential for aerosol or splash generation. |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges | NIOSH-approved | Required when working outside of a certified chemical fume hood or when aerosols may be generated. |
Experimental Protocol: Safe Handling of this compound
The following step-by-step methodology must be followed for all procedures involving this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., Chemizorb®) should be available in the immediate vicinity.
2. Donning of Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don all required PPE as specified in the table above.
-
Inspect all PPE for any signs of damage or wear before each use.
3. Handling and Use:
-
When handling the substance, avoid any actions that could generate dust or aerosols.
-
Do not eat, drink, or smoke in the area where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Contaminated work clothing should not be allowed out of the laboratory.
4. Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
5. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be considered hazardous waste.
-
Dispose of all waste in a designated, properly labeled, and sealed container.
-
The final disposal of the container must be carried out through an approved hazardous waste disposal plant.
-
Avoid release to the environment.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
